8(9)-EpETE
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(Z)-7-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b4-3-,7-6-,12-9-,13-10- |
InChI Key |
YKIOHMXLFWMWKD-JJUYGIQRSA-N |
SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Origin of Product |
United States |
An In-Depth Technical Guide to the Biosynthesis of 8(9)-Epoxyeicosatetraenoic Acid from Eicosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of 8(9)-epoxyeicosatetraenoic acid (8,9-EpETE) from eicosapentaenoic acid (EPA), a critical pathway in lipid metabolism with emerging therapeutic potential. We will delve into the enzymatic machinery, reaction mechanisms, and downstream metabolic fate of this important signaling molecule. Furthermore, this guide will equip researchers with detailed, field-proven protocols for the robust study of this pathway, ensuring both technical accuracy and experimental reproducibility.
Introduction: The Significance of EPA and its Epoxide Metabolites
Eicosapentaenoic acid (EPA; 20:5, n-3) is an omega-3 polyunsaturated fatty acid (PUFA) renowned for its beneficial effects on cardiovascular health and inflammatory processes.[1][2] While much attention has been given to its roles as a precursor for anti-inflammatory resolvins, another crucial metabolic route involves its conversion into a series of epoxide derivatives known as epoxyeicosatetraenoic acids (EpETEs or EEQs).[3][4] These epoxides are potent lipid mediators that regulate a wide array of physiological processes, including vasodilation, angiogenesis, and inflammation.[4][5][6]
Among the various EpETE regioisomers, 8,9-EpETE has garnered significant interest for its distinct biological activities. This guide focuses specifically on the biosynthesis of 8,9-EpETE, providing a detailed exploration of the enzymes responsible for its formation and subsequent metabolism.
The Core Biosynthetic Pathway: From EPA to 8,9-EpETE
The primary mechanism for the conversion of EPA to 8,9-EpETE is through the action of cytochrome P450 (CYP) epoxygenases.[3][4] This enzymatic reaction involves the insertion of an oxygen atom across the double bond at the 8,9-position of the EPA molecule.
The Key Players: Cytochrome P450 Epoxygenases
Several CYP isoforms have been identified as capable of metabolizing EPA to form various EpETE regioisomers. While many CYPs preferentially oxidize the ω-3 double bond to produce 17,18-EpETE, certain isoforms can generate 8,9-EpETE, albeit often in smaller quantities compared to other isomers.[3][5] Human CYP epoxygenases, including members of the CYP2C and CYP2J subfamilies, are known to metabolize arachidonic acid (AA) to its corresponding epoxides (EETs), and they also act on EPA.[5] EPA can compete with AA for these enzymes, thereby influencing the overall eicosanoid profile.[1][5]
The reaction catalyzed by CYP epoxygenases requires NADPH and O2 and proceeds via a mechanism involving the activation of molecular oxygen.[5] The enzyme's active site stereoselectively directs the epoxidation of a specific double bond in the PUFA substrate.
Downstream Metabolism: The Role of Soluble Epoxide Hydrolase (sEH)
Once formed, 8,9-EpETE is a relatively short-lived signaling molecule. Its primary route of inactivation is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding diol, 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE).[3][4][7] This conversion significantly diminishes the biological activity of the epoxide.[8][9] The sEH enzyme is therefore a critical regulator of EpETE signaling, and inhibition of sEH has emerged as a therapeutic strategy to enhance the beneficial effects of endogenously produced epoxides.[4][5][8][9]
Biological Activities of 8,9-EpETE
While research into the specific functions of 8,9-EpETE is ongoing, studies on its arachidonic acid-derived analog, 8,9-EET, provide valuable insights. 8,9-EET has been shown to possess a range of biological effects, including:
-
Angiogenesis: Promoting the formation of new blood vessels.[6][10]
-
Anti-inflammatory effects: Modulating inflammatory responses.[11]
-
Cardiovascular protection: Contributing to vasodilation and protecting against ischemia-reperfusion injury.[7]
-
Regulation of Apoptosis: Protecting certain cell types from programmed cell death.[12]
The structural similarity between 8,9-EET and 8,9-EpETE suggests that the latter may share some of these biological functions.
Experimental Protocols for Studying the 8,9-EpETE Biosynthesis Pathway
To facilitate research in this area, we provide the following detailed protocols for the in vitro and in vivo analysis of 8,9-EpETE biosynthesis.
In Vitro 8,9-EpETE Formation using Recombinant CYP Enzymes or Microsomes
This protocol allows for the direct assessment of 8,9-EpETE production by specific CYP isoforms or from complex biological mixtures like liver microsomes.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP2C8, CYP2C9, CYP2J2) or liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Eicosapentaenoic acid (EPA)
-
Potassium phosphate buffer
-
Internal standard (e.g., 8,9-EET-d11)
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Incubation: In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH regenerating system, and the CYP enzyme or microsomes.
-
Initiate Reaction: Add EPA to the mixture to initiate the enzymatic reaction.
-
Incubation Period: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an organic solvent like methanol or acetonitrile and placing the tube on ice.
-
Add Internal Standard: Spike the sample with a known amount of the internal standard for accurate quantification.
-
Extraction: Acidify the sample and perform a liquid-liquid or solid-phase extraction to isolate the lipid metabolites.
-
Analysis: Dry the extracted sample under a stream of nitrogen, reconstitute it in a suitable solvent, and analyze it by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of 8,9-EpETE by LC-MS/MS
LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8,9-EpETE: Monitor the transition from the parent ion (m/z 317.2) to a specific product ion.
-
Internal Standard (8,9-EET-d11): Monitor the appropriate transition for the deuterated standard.
-
Data Analysis:
Quantify the amount of 8,9-EpETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of 8,9-EpETE.
Visualization of the Pathway and Experimental Workflow
To provide a clearer understanding, the following diagrams illustrate the 8,9-EpETE biosynthesis pathway and the experimental workflow for its analysis.
Caption: Biosynthesis and metabolism of 8(9)-EpETE from EPA.
Caption: Workflow for the analysis of 8,9-EpETE biosynthesis.
Quantitative Data Summary
The following table summarizes key parameters for the analysis of 8,9-EpETE.
| Parameter | Value | Reference |
| 8,9-EpETE Molecular Weight | 318.45 g/mol | N/A |
| 8,9-EpETE Precursor Ion (m/z) | 317.2 | |
| sEH Inhibitor Example | trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | [8] |
Conclusion and Future Directions
The biosynthesis of 8,9-EpETE from EPA represents a significant branch of the omega-3 fatty acid metabolic cascade. As our understanding of the biological roles of this epoxide grows, so too will the interest in its therapeutic potential. The protocols and information provided in this guide offer a solid foundation for researchers to explore this exciting area of lipid research. Future studies should focus on elucidating the specific signaling pathways activated by 8,9-EpETE, its role in various disease models, and the development of stable analogs for therapeutic use. The interplay between the CYP epoxygenase and sEH pathways presents a compelling target for pharmacological intervention to modulate the levels of this and other beneficial lipid mediators.
References
-
Spector, A. A., & Kim, H. Y. (2015). Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 356–365. [Link]
-
Sodhi, K., et al. (2018). 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. International Journal of Molecular Sciences, 19(11), 3485. [Link]
-
Sugasawa, Y., et al. (2014). Cytochrome P450-generated metabolites derived from ω-3 fatty acids attenuate neovascularization. Proceedings of the National Academy of Sciences, 111(18), 6747–6752. [Link]
-
Wikipedia. (n.d.). Epoxyeicosatetraenoic acid. In Wikipedia. Retrieved from [Link]
-
Spector, A. A., & Kim, H. Y. (2014). Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. Biochimica et Biophysica Acta, 1851(4), 356-365. [Link]
-
Al-Gharaibeh, A., et al. (2020). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. International Journal of Molecular Sciences, 21(22), 8690. [Link]
-
Wang, S., et al. (2022). Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway. Food & Function, 13(3), 1232-1245. [Link]
-
Zhu, Y., et al. (2017). Enzymatic and Free Radical Formation of Cis- and Trans- Epoxyeicosatrienoic Acids In Vitro and In Vivo. Free Radical Biology and Medicine, 112, 14-23. [Link]
-
Félétou, M., et al. (2019). The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification. International Journal of Molecular Sciences, 20(18), 4448. [Link]
-
Wang, D., et al. (2012). 8,9-Epoxyeicosatrienoic Acid Inhibits Antibody Production of B Lymphocytes in Mice. PLoS ONE, 7(7), e40545. [Link]
-
Gauthier, J., et al. (2021). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. International Journal of Molecular Sciences, 22(9), 4930. [Link]
-
Yang, J., et al. (2009). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites in Human Plasma. Journal of Chromatography B, 877(26), 2805–2814. [Link]
-
Michaelis, U. R., et al. (2005). Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Journal of Biological Chemistry, 280(29), 27148-27155. [Link]
-
Zhang, L., et al. (2015). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. Experimental and Therapeutic Medicine, 9(4), 1337-1342. [Link]
-
Li, P. H., & Juan, C. C. (2024). The role of soluble epoxide hydrolase in metabolic-associated fatty liver disease. SFEIES24. [Link]
-
Wikipedia. (n.d.). Eicosapentaenoic acid. In Wikipedia. Retrieved from [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Epoxide hydrolases: Their roles and interactions with lipid metabolism. Annual Review of Pharmacology and Toxicology, 53, 37-58. [Link]
-
Michaelis, U. R., et al. (2005). Characterization of 5,6- and 8,9-Epoxyeicosatrienoic Acids (5,6- and 8,9-EET) as Potent in Vivo Angiogenic Lipids. Journal of Biological Chemistry, 280(29), 27148-27155. [Link]
-
Inceoglu, B., et al. (2012). Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual Review of Pharmacology and Toxicology, 52, 189-210. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
Armstrong, L. E., et al. (2022). Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia muciniphila. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(1), 159059. [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. [Link]
-
U.S. Environmental Protection Agency. (2026). Analytical Methods. [Link]
-
Morin, C., et al. (2010). Effect of eicosapentaenoic acid (EPA), the 17(18)-EpETE precursor, in human overreactive bronchi. American Journal of Respiratory Cell and Molecular Biology, 43(2), 214-221. [Link]
-
Armstrong, L. E., et al. (2022). Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila. Biochimica et Biophysica Acta - Molecular and Cell Biology of Lipids, 1867(1), 159059. [Link]
-
Görner, C., et al. (2016). Biosynthetic pathways for the production of eicosapentaenoic acid (EPA) in the oleaginous yeast Trichosporon oleaginosus. Metabolic Engineering Communications, 3, 163-171. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. Epoxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. 8,9-Epoxyeicosatrienoic Acid Inhibits Antibody Production of B Lymphocytes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cytochrome P450-Mediated Epoxidation of EPA to 8(9)-EpETE: Biosynthesis, Kinetics, and Analytical Methodologies
Target Audience: Lipidomics Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Eicosapentaenoic acid (EPA) is a highly bioactive omega-3 polyunsaturated fatty acid (PUFA) recognized for its potent anti-inflammatory and cardioprotective properties. While the cyclooxygenase (COX) and lipoxygenase (LOX) metabolic pathways are well-documented, the cytochrome P450 (CYP450) epoxygenase pathway represents a critical, yet underexploited, node in lipid signaling[1]. CYP450 enzymes metabolize EPA into a suite of epoxyeicosatetraenoic acids (EpETEs). Among these, 8(9)-EpETE is a primary regioisomer produced both in vitro and in vivo[2].
This whitepaper provides an in-depth technical synthesis of the CYP450-mediated biosynthesis of 8(9)-EpETE, its enzymatic regulation via soluble epoxide hydrolase (sEH), its emerging pharmacological relevance, and highly validated experimental protocols for its quantification using LC-MS/MS.
Mechanistic Biochemistry: The CYP450-sEH Axis
Biosynthesis via CYP450 Epoxygenases
EPA (20:5 n-3) serves as a primary substrate for hepatic and extrahepatic CYP450 enzymes, predominantly within the CYP2C and CYP2J subfamilies[1]. These enzymes function as monooxygenases, inserting a single oxygen atom across the double bonds of the EPA carbon backbone. When epoxidation occurs at the 8,9-double bond, the resulting metabolite is rel-(8S,9R)-epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid , commonly referred to as 8(9)-EpETE[2].
Hydrolysis via Soluble Epoxide Hydrolase (sEH)
The biological half-life and signaling efficacy of 8(9)-EpETE are strictly regulated by soluble epoxide hydrolase (sEH) . sEH rapidly hydrolyzes the highly strained epoxide ring of 8(9)-EpETE by adding a water molecule, converting it into its corresponding vicinal diol: 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE) [1]. Because diols are generally less biologically active—and in some contexts, pro-inflammatory—the inhibition of sEH is a major pharmacological target designed to stabilize endogenous levels of beneficial epoxides like 8(9)-EpETE[3].
CYP450-mediated metabolism of EPA to 8(9)-EpETE and subsequent hydrolysis by sEH.
Enzymatic Kinetics and Biological Activity
Kinetic Parameters of sEH
Understanding the enzymatic kinetics of sEH is crucial for drug development. Isothermal titration calorimetry (ITC) assays have demonstrated that human sEH (hsEH) exhibits distinct regio-preferences for different EpETE isomers. The turnover rate ( kcat ) for 8(9)-EpETE is significantly higher than that of its sister regioisomer, 17(18)-EpETE, indicating that 8(9)-EpETE is cleared more rapidly from biological systems[4].
Table 1: Kinetic Parameters of Human sEH for Selected EPA Epoxides
| Substrate | Enzyme | kcat (s⁻¹) | Km (μM) | Primary Product |
| 8(9)-EpETE | hsEH | 1.61 ± 0.01 | 9.74 ± 0.13 | 8,9-DiHETE |
| 17(18)-EpETE | hsEH | 0.64 ± 0.06 | Not specified | 17,18-DiHETE |
(Data summarized from high-resolution isothermal titration calorimetry studies[4])
Pharmacological Relevance
While 17(18)-EpETE is well-known for activating large-conductance Ca2+ -activated K+ ( BKCa ) channels to induce vasodilation[2], the specific biological actions of 8(9)-EpETE are currently the subject of intense clinical investigation. Recent lipidomic profiling in psychiatric clinical trials has revealed a strong inverse correlation between 8(9)-EpETE levels and systemic inflammation.
Notably, in patients suffering from major depressive disorder, dietary supplementation with EPA resulted in a significant elevation of plasma 8(9)-EpETE, which directly correlated with a reduction in depressive symptoms[3]. This positions the CYP450-sEH-EpETE axis as a promising therapeutic target for neuroinflammation and mood disorders.
Table 2: Clinical Modulation of Epoxides in Depression
| Intervention | Key Biomarker | Observed Change | Clinical Correlation |
| EPA Supplementation | Plasma 8(9)-EpETE | +42% Increase | Correlated with lower depressive symptoms |
| DHA Supplementation | Plasma 10,11-EpDPA | +46% Increase | Correlated with lower depressive symptoms |
(Data derived from clinical lipidomic profiling of depressed patients[3])
Experimental Methodologies & Self-Validating Protocols
To accurately study 8(9)-EpETE, researchers must overcome its inherent chemical instability. Epoxides are highly labile and prone to auto-oxidation and artifactual degradation during sample preparation. The following protocols are engineered with self-validating mechanisms (e.g., antioxidant cocktails and deuterated internal standards) to ensure absolute data integrity[5],[6].
Step-by-step LC-MS/MS workflow for the extraction and quantification of 8(9)-EpETE.
Protocol 4.1: Plasma Extraction of 8(9)-EpETE via Solid-Phase Extraction (SPE)
Causality Check: Why use an antioxidant cocktail? The addition of Butylated hydroxytoluene (BHT) prevents free-radical lipid peroxidation, while Triphenylphosphine reduces reactive hydroperoxides to stable alcohols, preventing the artifactual destruction of the 8(9)-EpETE epoxide ring during extraction[5].
Step-by-Step Methodology:
-
Sample Collection & Quenching: Collect blood in heparin-coated tubes. Immediately isolate plasma via centrifugation (3500 x g, 10 min, 4°C). Add an antioxidant cocktail (0.2 mg/mL BHT, 0.2 mg/mL triphenylphosphine, 0.6 mg/mL EDTA) at a 5% (v/v) concentration to the plasma[5].
-
Internal Standardization: Spike 200 μL of quenched plasma with 10 μL of a deuterated internal standard mix (e.g., 16 nM 8,9-DiHETrE-d11 and 40 nM 8,9-EpETrE-d11) to account for matrix effects and extraction losses[5].
-
SPE Cartridge Conditioning: Use Waters Oasis-HLB cartridges. Condition with 2 mL ethyl acetate, followed by 2 mL methanol, and equilibrate with 2 mL of 95:5 (v/v) water/methanol containing 0.1% acetic acid[5].
-
Sample Loading & Washing: Load the spiked plasma onto the cartridge. Wash impurities with 1.5 mL of 95:5 (v/v) water/methanol + 0.1% acetic acid. Dry the cartridge under low vacuum for 20 minutes to remove residual water[5].
-
Elution & Reconstitution: Elute the oxylipins using 0.5 mL methanol followed by 1 mL ethyl acetate into tubes containing 6 μL of a trap solution (30% glycerol in methanol). Concentrate under vacuum and reconstitute in 100 μL of 75% ethanol containing a secondary internal standard (e.g., CUDA) for LC-MS/MS injection[5].
Protocol 4.2: LC-MRM-MS/MS Quantification
Causality Check: Why use Negative Electrospray Ionization (ESI-)? The carboxylic acid moiety of 8(9)-EpETE readily yields a deprotonated precursor ion [M−H]− at m/z 317.2, making negative mode highly sensitive and selective for oxylipins[6].
Step-by-Step Methodology:
-
Chromatographic Separation: Inject 1 μL of the reconstituted sample onto an ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 150 mm) maintained at 35°C[6].
-
Mobile Phase Gradient:
-
Mobile Phase A: Water + 0.01% formic acid.
-
Mobile Phase B: Acetonitrile + 0.01% formic acid.
-
Run a binary gradient starting at 25% B, ramping to 95% B over 26 minutes at a flow rate of 0.4 mL/min to ensure baseline separation of EpETE regioisomers[6].
-
-
Mass Spectrometry (MRM): Operate the tandem mass spectrometer in negative ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 8(9)-EpETE ( m/z 317.2 → product ions) and its diol 8,9-DiHETE ( m/z 335.2 → product ions).
-
Data Analysis: Calculate absolute concentrations by normalizing the peak area of the endogenous 8(9)-EpETE to the peak area of the deuterated internal standard, mapped against a multipoint calibration curve.
Future Directions in Drug Development
The rapid metabolism of 8(9)-EpETE by sEH limits its endogenous therapeutic window. Consequently, the co-administration of EPA with selective sEH inhibitors (sEHi) (such as TPPU) is a cutting-edge pharmacological strategy. By blocking the conversion of 8(9)-EpETE to 8,9-DiHETE, researchers can artificially elevate the tissue concentrations of this bioactive epoxide, amplifying its anti-inflammatory and neuroprotective effects[3],[5]. Future clinical lipidomics will rely heavily on the robust LC-MS/MS protocols outlined above to validate target engagement for these novel therapeutics.
References
-
MDPI. "Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids." Antioxidants. [Link]
-
ACS Publications. "Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase." Analytical Chemistry.[Link]
-
NIH / PMC. "The role of soluble epoxide hydrolase and its inhibitors in depression." Brain, Behavior, & Immunity - Health.[Link]
-
Frontiers. "Lipidome modulation by dietary omega-3 polyunsaturated fatty acid supplementation or selective soluble epoxide hydrolase inhibition suppresses rough LPS-accelerated glomerulonephritis in lupus-prone mice." Frontiers in Immunology. [Link]
-
NIH / PMC. "Profiling of oxylipins as markers of oxidative stress in biological samples." Current Protocols. [Link]
Sources
- 1. Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The role of soluble epoxide hydrolase and its inhibitors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Lipidome modulation by dietary omega-3 polyunsaturated fatty acid supplementation or selective soluble epoxide hydrolase inhibition suppresses rough LPS-accelerated glomerulonephritis in lupus-prone mice [frontiersin.org]
- 6. Profiling of oxylipins as markers of oxidative stress in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the 8,9-Epoxyeicosatrienoic Acid (8,9-EET) Receptor Landscape: Binding Kinetics, Putative Targets, and Signal Transduction
Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Introduction: The Nomenclature and Nature of 8,9-EET
While frequently queried in databases as "8(9)-epoxyeicosatetraenoic acid," the precise biochemical nomenclature is 8(9)-epoxyeicosatrienoic acid (8,9-EET) . It is an epoxide metabolite derived from arachidonic acid (an eicosatetraenoic acid) via the cytochrome P450 (CYP) epoxygenase pathway.
EETs function as endothelium-derived hyperpolarizing factors (EDHFs), mediating vasorelaxation, anti-inflammatory responses, and cellular proliferation. Despite decades of research, the high-affinity G-protein coupled receptor (GPCR) responsible for these canonical effects remains "orphan." However, recent photoaffinity labeling and radioligand binding assays have mapped the binding kinetics of 8,9-EET against putative high-affinity targets, low-affinity receptors (like GPR40), and unique metabolic pathways (like COX-1/2) that differentiate it from other EET regioisomers.
The Receptor Landscape: High-Affinity vs. Low-Affinity Targets
The Putative 47 kDa High-Affinity Receptor
The most compelling evidence for a canonical EET receptor comes from binding studies in U937 monocyte membranes and vascular smooth muscle cells. Initial radioligand studies using [3H] -14,15-EET identified a saturable, reversible, and stereospecific GPCR binding site with a Kd of ~13.8 nM .
Subsequent photoaffinity labeling utilizing the probe 20-I-14,15-EE8ZE-APSA covalently captured a 47 kDa membrane protein. When 8,9-EET is introduced as a cold competitor, it displaces the 14,15-EET-based probe with an IC50 of 443.9 nM .
Causality of Affinity Discrepancy: The 47 kDa receptor exhibits a strong structural preference for epoxides located near the omega terminus (e.g., 14,15-EET and 11,12-EET, which have IC50 values of 8.28 nM and 11.2 nM, respectively). Because 8,9-EET's epoxide is situated closer to the carboxyl terminus, its 3D conformation introduces steric hindrance within the receptor's binding pocket, resulting in a >40-fold drop in binding affinity compared to 14,15-EET.
Low-Affinity Receptors: GPR40 (FFAR1)
8,9-EET also acts as a weak agonist for GPR40 (Free Fatty Acid Receptor 1). Calcium-influx assays in GPR40-overexpressing HEK293 cells demonstrate that while 11,12-EET and 14,15-EET activate GPR40 in the sub-micromolar range ( EC50 ~0.5–0.9 μ M), 8,9-EET requires significantly higher concentrations to elicit a response, classifying GPR40 strictly as a low-affinity off-target for this specific regioisomer .
The COX-Metabolism Shunt
Unlike 14,15-EET, 8,9-EET is a preferred substrate for Cyclooxygenase (COX-1 and COX-2). Instead of solely binding to surface receptors, 8,9-EET is rapidly oxidized by COX into 8,9,11-EHET and 8,9,15-EHET . This enzymatic shunting fundamentally alters the half-life and downstream signaling cascade of 8,9-EET in tissues with high COX expression.
Quantitative Data Summary
The following table summarizes the binding kinetics and functional affinities of 8,9-EET compared to its structural analogs across validated targets.
| Ligand / Regioisomer | Target Receptor / Protein | Binding Affinity Metric | Value | Reference |
| 14,15-EET | Putative 47 kDa Receptor (U937) | Kd (Radioligand) | 13.84 ± 2.58 nM | Wong et al., 1997 |
| 14,15-EET | Putative 47 kDa Receptor (U937) | IC50 (Photoaffinity) | 8.28 nM | Chen et al., 2011 |
| 11,12-EET | Putative 47 kDa Receptor (U937) | IC50 (Photoaffinity) | 11.2 nM | Chen et al., 2011 |
| 8,9-EET | Putative 47 kDa Receptor (U937) | IC50 (Photoaffinity) | 443.9 nM | Chen et al., 2011 |
| 8,9-EET | GPR40 (FFAR1) | EC50 (Calcium Influx) | > 1.0 μ M | Park et al., 2018 |
Experimental Workflow: 8,9-EET Photoaffinity Labeling & Radioligand Competition Assay
To empirically validate the binding affinity ( IC50 ) of 8,9-EET or novel synthetic analogs, researchers must utilize a self-validating photoaffinity displacement protocol.
Objective: Determine the competitive displacement of a highly specific radiolabeled photo-probe by unlabeled 8,9-EET.
Step 1: Membrane Preparation
-
Action: Culture U937 monocytes, lyse via Dounce homogenization, and isolate the membrane fraction via ultracentrifugation (100,000 x g for 60 min). Suspend in HEPES binding buffer (pH 7.4).
-
Causality: U937 cells natively express the 47 kDa high-affinity EET binding site. Using native membranes bypasses the impossibility of recombinantly expressing a receptor whose gene remains unidentified.
Step 2: Radioligand Incubation
-
Action: Incubate 50 μ g of membrane protein with 0.5 nM of the photoaffinity probe 20-125I-14,15-EE8ZE-APSA in the dark for 30 minutes at 4°C.
-
Causality: The azidophenylsulfonamide (APSA) group acts as a "stealth" cross-linker that does not interfere with lipid-receptor docking, while the 125I tag provides extreme densitometric sensitivity.
Step 3: Cold Competitor Titration (Self-Validation System)
-
Action: Concurrently add unlabeled 8,9-EET at varying logarithmic concentrations ( 10−10 M to 10−5 M). Include a vehicle-only control (Total Binding) and a 10 μ M 14,15-EET control (Non-Specific Binding).
-
Causality: If the radioactive signal at 47 kDa is not displaced by high concentrations of cold 8,9-EET, the binding is non-specific. This validates the specificity of the receptor pocket.
Step 4: UV Photocrosslinking
-
Action: Expose the samples to UV light (254 nm) for 2 minutes on ice at a distance of 5 cm.
-
Causality: UV irradiation converts the azido group into a highly reactive, short-lived nitrene intermediate that covalently binds to the nearest amino acid residue within the receptor pocket. Ice prevents thermal degradation of the GPCR during irradiation.
Step 5: SDS-PAGE & Autoradiography
-
Action: Solubilize the membranes in Laemmli buffer, resolve on a 10% SDS-PAGE gel, dry the gel, and expose it to X-ray film or a phosphorimager for 48 hours.
-
Causality: Electrophoresis separates the 47 kDa receptor-ligand complex from unbound lipids and non-specific aggregates. Densitometric quantification of the 47 kDa band allows for the plotting of a non-linear regression curve to calculate the precise IC50 .
Pathway Visualization
The following diagram illustrates the divergent signaling and metabolic pathways of 8,9-EET, highlighting its interaction with the putative 47 kDa receptor, GPR40, and COX enzymes.
Fig 1: 8,9-EET signaling pathways, receptor binding kinetics, and COX-mediated metabolism.
References
-
Wong, P. Y., et al. (1997). "Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells." Prostaglandins, Leukotrienes and Essential Fatty Acids. URL:[Link]
-
Chen, Y., et al. (2011). "20-Iodo-14,15-epoxyeicosa-8(Z)-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor." Biochemistry. URL:[Link]
-
Park, S. K., et al. (2018). "GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells." Journal of Biological Chemistry. URL:[Link]
-
Panigrahy, D., et al. (2020). "The Role of Eicosanoids in Gynecological Malignancies." Frontiers in Pharmacology. URL:[Link]
Decoding the 8(9)-EpETE Signaling Axis: Mechanisms, Methodologies, and Therapeutic Implications
Executive Summary
The metabolic oxygenation of omega-3 polyunsaturated fatty acids (PUFAs), specifically eicosapentaenoic acid (EPA), yields a distinct class of highly potent lipid mediators known as epoxyeicosatetraenoic acids (EpETEs). Among these, 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid) has emerged as a critical autocrine and paracrine signaling molecule. Synthesized primarily by Cytochrome P450 (CYP) epoxygenases, 8(9)-EpETE exerts profound anti-inflammatory, anti-apoptotic, and vasodilatory effects before being rapidly hydrolyzed into its less active diol, 8,9-DiHETE, by soluble epoxide hydrolase (sEH)[1].
As a Senior Application Scientist, I have structured this technical guide to dissect the downstream cellular signaling pathways of 8(9)-EpETE. By bridging mechanistic theory with field-proven analytical workflows, this whitepaper provides drug development professionals and researchers with the self-validating protocols required to accurately quantify and manipulate the 8(9)-EpETE axis.
Biosynthesis and Metabolic Fate
The bioavailability of 8(9)-EpETE is tightly regulated by a delicate balance between its synthesis and degradation. EPA is oxygenated across its double bonds by CYP450 enzymes (predominantly CYP2J2 and CYP2C families) to form regioisomeric EpETEs, including 5,6-, 8,9-, 11,12-, 14,15-, and 17,18-EpETE[1].
Because 8(9)-EpETE possesses a highly strained epoxide ring, it is rapidly targeted by sEH, which adds water across the epoxide to form 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE) [2]. This conversion generally attenuates the lipid's biological activity, making sEH inhibition a primary pharmacological strategy to amplify 8(9)-EpETE signaling.
Biosynthetic and degradative pathway of 8(9)-EpETE from EPA.
Downstream Cellular Signaling Pathways
The precise membrane receptor for 8(9)-EpETE remains elusive, but extensive pharmacological profiling suggests it operates via a putative G-protein coupled receptor (GPCR) system, sharing structural homology and signaling overlap with arachidonic acid-derived EETs [3].
The PI3K/AKT Survival Axis
Upon binding to its putative cell-surface receptor, 8(9)-EpETE triggers the phosphorylation of Phosphoinositide 3-kinase (PI3K). This leads to the downstream activation of Protein Kinase B (AKT). The PI3K/AKT pathway is one of the strongest anti-apoptotic signaling systems in cardiovascular and neural tissues[4]. By phosphorylating Bad and inhibiting Caspase-3/9 cleavage, 8(9)-EpETE prevents ischemia-induced apoptosis.
MAPK Cascades (ERK1/2 and p38)
8(9)-EpETE is a potent modulator of the Mitogen-Activated Protein Kinase (MAPK) cascades. Activation of the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK is strictly required for the proliferative and pro-angiogenic responses induced by 8,9-epoxides[5]. This pathway drives endothelial cell migration and capillary-like tube formation.
Intracellular PPARγ Activation
Due to its lipophilic nature, a fraction of 8(9)-EpETE bypasses membrane receptors to act intracellularly. It serves as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This interaction inhibits the NF-κB pathway, thereby suppressing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Core downstream signaling cascades activated by 8(9)-EpETE.
Quantitative Data Synthesis
To establish robust assays, researchers must distinguish 8(9)-EpETE from its regioisomers and diol metabolites. The following tables summarize the critical quantitative parameters for LC-MS/MS lipidomics and the comparative biological effects of EPA-derived epoxides.
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
Note: Due to the structural similarity of EpETE regioisomers, precise chromatographic separation (UPLC) prior to MRM is mandatory.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Biological Matrix Concentration |
| 8(9)-EpETE | 317.2 | 127.1 | 15 | Picomolar (pM) to low nM |
| 11(12)-EpETE | 317.2 | 167.1 | 16 | Picomolar (pM) to low nM |
| 14(15)-EpETE | 317.2 | 207.1 | 14 | Picomolar (pM) to low nM |
| 17(18)-EpETE | 317.2 | 215.1 | 15 | Low nM |
| 8,9-DiHETE | 335.2 | 127.1 | 18 | Nanomolar (nM) |
Table 2: Comparative Downstream Effects of EPA-derived Oxylipins
| Mediator | Primary Target / Pathway | Phenotypic Outcome |
| 8(9)-EpETE | PI3K/AKT, p38 MAPK, PPARγ | Cell survival, angiogenesis, anti-inflammation |
| 17(18)-EpETE | BKCa Channels, PI3K/AKT | Potent vasodilation, anti-tumorigenic effects |
| 8,9-DiHETE | Unknown (Attenuated affinity) | Weak/inactive; marks sEH metabolic turnover |
Experimental Methodologies: Self-Validating Protocols
To interrogate the 8(9)-EpETE signaling axis, experimental design must account for the rapid degradation of the epoxide. The following protocols are engineered with built-in causality and validation checkpoints.
Protocol A: Targeted Lipidomic Quantification of 8(9)-EpETE via LC-MS/MS
Causality Check: 8(9)-EpETE is highly lipophilic and exists in trace amounts natively. Solid-Phase Extraction (SPE) is strictly required to remove the protein/salt matrix, which causes ion suppression in the mass spectrometer.
Step-by-Step Workflow:
-
Sample Quenching & Internal Standard Addition: Homogenize tissue/cells in ice-cold methanol containing 0.1% BHT (butylated hydroxytoluene) to prevent auto-oxidation. Immediately spike the sample with 10 ng of a deuterated internal standard (e.g., d11-14,15-EET) to validate extraction recovery.
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant and dilute with LC-MS grade water to a final methanol concentration of <15%.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL methanol, followed by 3 mL water.
-
Load the diluted supernatant.
-
Wash with 3 mL of 5% methanol in water to elute polar interferents.
-
Elute the oxylipins with 2 mL of ethyl acetate.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute in 50 µL of methanol/water (1:1, v/v).
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Utilize a gradient of water (0.1% acetic acid) and acetonitrile. Detect 8(9)-EpETE using the MRM transitions outlined in Table 1 in negative electrospray ionization (ESI-) mode.
Self-validating LC-MS/MS workflow utilizing internal standards for absolute quantification.
Protocol B: In Vitro Kinase Activation Assay (PI3K/AKT and MAPK)
Causality Check: Exogenous application of 8(9)-EpETE to cell cultures often yields false negatives because cellular sEH degrades the lipid before downstream phosphorylation peaks. Pre-incubation with an sEH inhibitor (e.g., TPPU or AUDA) is mandatory to stabilize the ligand.
Step-by-Step Workflow:
-
Cell Preparation: Seed endothelial cells (e.g., HUVECs) in 6-well plates and grow to 80% confluence. Serum-starve the cells for 12 hours to reduce basal kinase activity.
-
sEH Inhibition (Critical Step): Pre-treat the cells with 1 µM TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) for 30 minutes. Validation: Include a vehicle-only control to measure the baseline degradation rate.
-
Ligand Stimulation: Add synthetic 8(9)-EpETE (dissolved in ethanol, final ethanol concentration <0.1%) at concentrations ranging from 10 nM to 1 µM. Incubate for 10, 15, and 30 minutes to capture the transient phosphorylation peaks.
-
Lysis and Western Blotting: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Detection: Resolve proteins via SDS-PAGE. Probe membranes with primary antibodies against phospho-AKT (Ser473), total-AKT, phospho-p38, and total-p38. Normalize phosphorylated signals to their respective total protein bands.
Sources
- 1. Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of soluble epoxide hydrolase and its inhibitors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Endogenous Lipid Mediator 8(9)-EpETE: In Vivo Physiological Effects, Metabolism, and Experimental Workflows
Executive Summary
As the field of lipidomics advances, our understanding of omega-3 polyunsaturated fatty acids (PUFAs) has shifted from viewing them merely as structural membrane components to recognizing them as critical prodrugs for highly potent signaling molecules. Among these, 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid) has emerged as a vital endogenous lipid mediator[1]. Synthesized in vivo from eicosapentaenoic acid (EPA) via cytochrome P450 (CYP) epoxygenases, 8(9)-EpETE plays a profound role in cardiovascular protection, vasodilation, and the resolution of inflammation[2].
This technical guide provides an authoritative synthesis of the in vivo physiological effects of 8(9)-EpETE, maps its metabolic pathways, and establishes a self-validating experimental workflow for researchers and drug development professionals seeking to quantify and leverage this transient oxylipin.
Biosynthesis and Metabolic Fate
The physiological efficacy of EPA is heavily dependent on its conversion into oxygenated metabolites (oxylipins)[3]. CYP450 enzymes—specifically those in the CYP2C and CYP2J subfamilies—epoxidize the double bonds of EPA to generate four primary regioisomers: 5(6)-, 8(9)-, 11(12)-, and 14(15)-EpETE[2].
Once synthesized, 8(9)-EpETE acts as an autocrine and paracrine signaling molecule. However, its in vivo half-life is severely limited by soluble epoxide hydrolase (sEH) , an enzyme that rapidly hydrates the active epoxide into its corresponding, biologically less active diol, 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE)[3]. Understanding this degradation pathway is the cornerstone of designing accurate in vivo experiments.
Fig 1. CYP450-mediated biosynthesis of 8(9)-EpETE and its degradation by sEH.
In Vivo Physiological Effects
The biological actions of 8(9)-EpETE are characterized by their ability to maintain microvascular homeostasis and mitigate stress-induced tissue damage.
Cardiovascular Protection and Vasodilation
EpETEs are potent vasodilators. In vivo, they activate large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells[2]. This activation induces cellular hyperpolarization, leading to smooth muscle relaxation and a subsequent drop in localized vascular resistance. Furthermore, 8(9)-EpETE exhibits distinct antiarrhythmic effects, particularly documented in neonatal cardiomyocytes, by stabilizing membrane action potentials during ischemic stress[2].
Anti-Inflammatory and Renal Efficacy
In models of Angiotensin-II (Ang-II) dependent hypertension, the endogenous pool of EPA epoxides is often depleted due to oxidative stress and upregulated sEH activity. However, 8(9)-EpETE demonstrates a unique resilience; in certain control groups, it remains the only detectable EpETE regioisomer[4]. When subjects are supplemented with an EPA-rich diet combined with an sEH inhibitor (such as TPPU), renal levels of 8(9)-EpETE surge. This surge is causally linked to a marked attenuation of renal inflammatory markers (e.g., reduced macrophage infiltration) and a significant lowering of systemic blood pressure[4].
Quantitative Data Summary
To illustrate the physiological impact of modulating the 8(9)-EpETE pathway, the following table synthesizes quantitative shifts observed in murine models of Ang-II hypertension when utilizing dietary EPA and sEH inhibition.
| Experimental Group | Renal 8(9)-EpETE Levels | EpETE / DiHETE Ratio | Mean Arterial Pressure | Renal Inflammation |
| Control (Vehicle) | Baseline (Low) | < 0.2 (High Hydrolysis) | Severe Hypertension | High (Elevated COX/LOX) |
| EPA Diet Alone | Moderate Increase | ~ 0.3 (Active Hydrolysis) | Moderate Reduction | Moderately Reduced |
| EPA Diet + TPPU (sEH Inhibitor) | High (Peak Levels) | > 1.5 (Stabilized Epoxide) | Normalized | Significantly Suppressed |
Table 1: Comparative physiological and lipidomic outcomes demonstrating the necessity of sEH inhibition to unmask the full therapeutic potential of 8(9)-EpETE.
Experimental Protocols: A Self-Validating System
Because 8(9)-EpETE is highly transient, standard lipid extraction protocols often fail to capture its true in vivo concentration, leading to false negatives. The following step-by-step methodology is engineered to preserve epoxide integrity, utilizing a self-validating analytical framework.
Step 1: In Vivo Model Preparation & sEH Blockade
-
Action: Administer a selective sEH inhibitor (e.g., TPPU at 3 mg/L) via drinking water to the animal model 72 hours prior to and throughout the experimental window.
-
Causality: Epoxides are rapidly degraded in vivo. Pharmacological blockade of sEH prevents the conversion of 8(9)-EpETE to 8,9-DiHETE, allowing the active lipid mediator to accumulate to detectable, physiologically relevant levels[4].
Step 2: Tissue Harvesting and Quenching
-
Action: Euthanize the subject and immediately (< 30 seconds) flash-freeze the target tissue (e.g., kidney, heart) in liquid nitrogen.
-
Causality: Ex vivo auto-oxidation and residual enzymatic activity can artificially alter the oxylipin profile. Flash-freezing instantly halts all metabolic processes, preserving the exact in vivo lipid snapshot.
Step 3: Solid-Phase Extraction (SPE)
-
Action: Homogenize the tissue in cold methanol containing a deuterated internal standard (e.g., d11-14(15)-EpETrE). Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% ethyl acetate.
-
Causality: Adding the internal standard before homogenization corrects for inevitable extraction losses and matrix-induced ion suppression during mass spectrometry. The SPE step removes bulk phospholipids and proteins that would otherwise foul the LC column and suppress the target analyte signal.
Step 4: LC-MS/MS Quantification & Self-Validation
-
Action: Analyze the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 8(9)-EpETE and 8,9-DiHETE.
-
Causality (The Self-Validating Metric): To prove that your protocol successfully preserved the epoxide and that the in vivo sEH inhibition worked, calculate the 8(9)-EpETE to 8,9-DiHETE ratio .
-
Validation: A ratio > 1.0 confirms successful sEH blockade and sample integrity. A ratio < 0.2 indicates protocol failure (either failed in vivo drug delivery or ex vivo degradation).
-
Fig 2. In vivo experimental workflow for quantifying 8(9)-EpETE using LC-MS/MS.
References
- Dietary modulation of oxylipins in cardiovascular disease and aging.physiology.org.
- (±)8(9)-EpETE (CAS 851378-93-3) - Cayman Chemical.caymanchem.com.
- Eicosanoids in inflammation in the blood and the vessel - PMC - NIH.nih.gov.
- Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC.nih.gov.
Sources
8(9)-EpETE role in anti-inflammatory lipid mediator networks
Unveiling the 8(9)-EpETE Axis: A Technical Guide to Anti-Inflammatory Lipid Mediator Networks
Executive Summary
While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of polyunsaturated fatty acid (PUFA) metabolism have been extensively targeted in drug development, the cytochrome P450 (CYP450) epoxygenase pathway is emerging as a critical frontier. Eicosapentaenoic acid (EPA) is metabolized by CYP450 enzymes into epoxyeicosatetraenoic acids (EpETEs). Among these, 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid) is a potent, yet historically under-characterized, anti-inflammatory and vasodilatory lipid mediator 1[1]. This whitepaper provides a comprehensive technical framework for researchers and drug developers to quantify, stabilize, and therapeutically leverage 8(9)-EpETE within complex lipid networks.
The CYP450-EpETE Signaling Axis
EPA is converted into a suite of regioisomeric EpETEs (e.g., 5(6)-, 8(9)-, 11(12)-, 14(15)-, and 17(18)-EpETE) by CYP450 isoforms, predominantly of the CYP2C and CYP2J subfamilies. 8(9)-EpETE is produced both in vitro and in vivo1[1]. Its primary biological mechanism involves the attenuation of inflammatory cytokine cascades and the regulation of vascular tone.
A major regulatory checkpoint for 8(9)-EpETE is its rapid degradation. Soluble epoxide hydrolase (sEH) hydrolyzes the active epoxide into its corresponding, biologically less active diol, 8,9-diHETE. Recent clinical lipidomic profiling has demonstrated that EPA supplementation in patients with major depression leads to a 42% increase in circulating 8,9-EpETE, which strongly correlates with reduced neuroinflammation and depressive symptoms 2[2]. Consequently, stabilizing 8(9)-EpETE via sEH inhibition represents a highly promising therapeutic strategy.
EPA metabolism via CYP450 to 8(9)-EpETE and its sEH-mediated degradation.
Quantitative Landscape of EPA-Derived Epoxides
Understanding the relative abundance and physiological roles of EpETE regioisomers is critical for targeted drug development. The table below synthesizes the quantitative and functional landscape of key EPA epoxides.
| Lipid Mediator | Precursor | Synthesizing Enzyme | Degradative Enzyme | Key Physiological Roles | Relative Abundance Post-EPA Supplementation |
| 8(9)-EpETE | EPA | CYP450 (CYP2C/2J) | sEH | Anti-inflammatory, neuroprotective | +42% increase observed clinically |
| 17(18)-EpETE | EPA | CYP450 | sEH | Vasodilation (BKCa channel activation) | High (Major epoxygenase product) |
| 14(15)-EpETE | EPA | CYP450 | sEH | Anti-fibrotic, cellular homeostasis | Moderate |
| 11(12)-EpETE | EPA | CYP450 | sEH | Endothelial function regulation | Moderate |
Experimental Methodologies: Self-Validating Protocols
To rigorously study 8(9)-EpETE, researchers must overcome significant analytical challenges. Lipids exhibit extensive isobaric overlap, and trace lipid mediators are easily masked by structural epimers or lost due to ion suppression3[3]. The following protocols are engineered with built-in validation steps to ensure data integrity.
Protocol A: Targeted LC-MS/MS Lipidomics for 8(9)-EpETE Quantification
Causality & Rationale: We utilize Solid-Phase Extraction (SPE) to remove highly abundant phospholipids that cause mass spectrometer ion suppression. A Kinetex Polar C18 column is strictly required because standard C18 stationary phases fail to adequately resolve the positional isomers of EpETEs (e.g., separating 8(9)-EpETE from 11(12)-EpETE), which would otherwise lead to false-positive quantification4[4].
Step-by-Step Methodology:
-
Sample Preparation & Internal Standardization: Aliquot 50 µL of plasma or 50 mg of homogenized tissue. Validation Step: Immediately spike the sample with 2 µL of a deuterated internal standard mix (e.g., PGE2-d4 or a synthetic EpETE-d standard) to a final concentration of 0.2 µg/mL. This accounts for extraction recovery losses and matrix effects, ensuring the system is self-validating.
-
Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition a Strata-X Polymeric Reversed Phase SPE cartridge (30 mg/1 mL) with 1 mL ethyl acetate, followed by 2 mL methanol, and equilibrate with 2 mL of 5% methanol in water (0.1% acetic acid).
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of 5% methanol to remove polar interferences.
-
Elute the lipid mediators with 1 mL of ethyl acetate.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of methanol:water (1:1, v/v).
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5 µL onto a Kinetex Polar C18 column. Run a gradient mobile phase of Water (0.1% acetic acid) and Acetonitrile (0.1% acetic acid).
-
Mass Spectrometry: Operate the mass spectrometer (e.g., QTRAP 6500+) in negative ion mode using Scheduled Multiple Reaction Monitoring (MRM) 3[3]. Fatty acids deprotonate efficiently in negative mode, yielding high-sensitivity [M-H]- precursor ions 4[4].
-
Step-by-step targeted LC-MS/MS workflow for 8(9)-EpETE quantification.
Protocol B: In Vitro Validation of 8(9)-EpETE Anti-Inflammatory Activity via sEH Inhibition
Causality & Rationale: Direct application of 8(9)-EpETE to cell cultures often yields inconsistent results because endogenous cellular sEH rapidly degrades the epoxide into 8,9-diHETE. To accurately measure the true pharmacological potential of 8(9)-EpETE, sEH must be pharmacologically blocked.
Step-by-Step Methodology:
-
Cell Culture Seeding: Seed human macrophages or hippocampal progenitor cells in 6-well plates at 1×106 cells/well. Incubate for 24 hours.
-
sEH Inhibition (The Validation Key): Pre-treat the cells with an sEH inhibitor (e.g., TPPU or t-AUCB at 1 µM) for 1 hour. Validation Step: Include a control group treated with the sEH inhibitor alone to ensure the inhibitor itself does not induce the target phenotypic changes.
-
Epoxide Treatment: Add synthetic (±)8(9)-EpETE (100 nM to 1 µM) to the culture media.
-
Inflammatory Challenge: After 2 hours, stimulate the cells with an inflammatory trigger (e.g., LPS at 100 ng/mL or IL-1β).
-
Endpoint Analysis: After 12-24 hours, harvest the media to measure pro-inflammatory cytokines (TNF-α, IL-6) via ELISA, and harvest the cells to extract RNA for qPCR analysis of inflammatory gene expression.
Pathological Disruptions of the 8(9)-EpETE Network
The synthesis of 8(9)-EpETE is highly sensitive to systemic inflammation. For instance, severe peripheral inflammation (such as ligature-induced periodontitis) has been shown to significantly downregulate hepatic CYP450 expression. This downregulation disrupts the omega-3 epoxidation pathway, driving hepatic levels of 8,9-EpETE and other EpETEs below detection limits 5[5]. This highlights a critical feedback loop: inflammation suppresses the body's ability to produce the very lipid mediators (like 8(9)-EpETE) required to resolve that inflammation.
Conclusion & Future Directions for Drug Development
8(9)-EpETE represents a potent node in the anti-inflammatory lipid mediator network. For drug development professionals, the therapeutic strategy is twofold:
-
Substrate Loading: Supplementation with highly purified EPA to provide the necessary precursor pool.
-
Metabolic Stabilization: Co-administration of sEH inhibitors to prevent the degradation of 8(9)-EpETE into 8,9-diHETE, thereby amplifying its endogenous anti-inflammatory and neuroprotective signaling.
Future pharmacokinetic studies must leverage high-resolution, epimer-separating LC-MS/MS to accurately track 8(9)-EpETE half-life and target tissue distribution.
References
-
The role of soluble epoxide hydrolase and its inhibitors in depression. Borsini, A., et al. (2021). National Institutes of Health (PMC). Available at:[Link]
-
Targeted profiling of lipid mediators. SCIEX. Available at: [Link]
-
Comprehensive targeted method for lipid mediator analysis. SCIEX. Available at: [Link]
-
Periodontal inflammation potentially inhibits hepatic cytochrome P450 expression and disrupts the omega-3 epoxidation pathway in a murine model. Daidouji, Y., et al. (2024). ADS. Available at: [Link]
Sources
A Technical Guide to the Quantification and Significance of Baseline Endogenous 8(9)-EpETE in Human Plasma
This guide provides an in-depth exploration of 8(9)-epoxyeicosatetraenoic acid (8(9)-EpETE), a key bioactive lipid mediator derived from eicosapentaenoic acid (EPA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its endogenous baseline levels in human plasma, the critical methodologies for its accurate quantification, and its physiological relevance.
Introduction: The Significance of 8(9)-EpETE
8(9)-EpETE is an epoxy fatty acid produced from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the action of cytochrome P450 (CYP) epoxygenases.[1] These enzymes, particularly isoforms like CYP2C and CYP2J, catalyze the epoxidation of EPA's double bonds, leading to the formation of various epoxyeicosatetraenoic acid (EpETE) regioisomers.[2][3] Unlike its more extensively studied arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), the biological roles of EpETEs are an emerging area of research.
The interest in 8(9)-EpETE and other EpETEs stems from their potential roles in cardiovascular health and inflammation. Their precursor, EPA, is well-known for its beneficial cardiovascular effects, and it is hypothesized that some of these effects are mediated by its oxygenated metabolites, including 8(9)-EpETE. These metabolites are known to be rapidly formed in response to EPA supplementation.[4]
Biosynthesis and Metabolism of 8(9)-EpETE
The metabolic journey of 8(9)-EpETE from its precursor EPA to its degradation is a critical aspect of its biological activity. The biosynthesis is initiated by the release of EPA from membrane phospholipids by phospholipase A2. Subsequently, CYP epoxygenases convert EPA to 8(9)-EpETE.[3] This bioactive lipid is then primarily metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE), which is generally considered less biologically active.[3] This metabolic inactivation is a key control point for regulating the in vivo levels and activity of 8(9)-EpETE.
Figure 1: Biosynthesis and metabolism of 8(9)-EpETE.
Baseline Endogenous Levels of 8(9)-EpETE in Human Plasma
The quantification of baseline levels of 8(9)-EpETE in human plasma is challenging due to its very low concentrations. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have made this possible. The following table summarizes reported baseline levels in healthy individuals.
| Analyte | Mean Concentration (pg/mL) | Subject Group | Reference |
| 8(9)-EpETE | 4.0 ± 1.0 | Healthy Men (n=6) | Schuchardt et al., 2014[4] |
Note: These values should be considered as indicative, as they can be influenced by various factors including diet, genetics, and the specific analytical methods employed.
A study investigating the kinetics of oxylipin levels after a single dose of long-chain omega-3 polyunsaturated fatty acids found that plasma levels of EPA-derived oxylipins, including 8(9)-EpETE, are induced within a few hours of ingestion.[4] This suggests that dietary intake of EPA is a significant determinant of circulating 8(9)-EpETE levels.
Methodologies for Accurate Quantification of 8(9)-EpETE
The accurate measurement of 8(9)-EpETE in human plasma requires meticulous sample handling, efficient extraction, and sensitive detection methods to overcome the challenges of its low abundance and chemical instability.
Sample Collection and Handling: The First Line of Defense Against Artifacts
The initial step of sample collection is critical for preserving the integrity of endogenous 8(9)-EpETE. Ex-vivo formation of eicosanoids can be a significant source of error.
Protocol for Sample Collection:
-
Anticoagulant Choice: Collect whole blood in tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA) or heparin.[5]
-
Immediate Inhibition: To prevent enzymatic degradation and autooxidation, immediately add a cocktail of inhibitors to the collected blood. This should include:
-
Cyclooxygenase (COX) inhibitors (e.g., indomethacin) to prevent the formation of prostaglandins.
-
Antioxidants (e.g., butylated hydroxytoluene - BHT) to minimize lipid peroxidation.
-
sEH inhibitors (e.g., trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid - AUCB) to prevent the hydrolysis of 8(9)-EpETE to 8,9-DiHETE.
-
-
Temperature Control: Keep samples on ice at all times to reduce enzymatic activity.
-
Plasma Separation: Centrifuge the blood at a low speed (e.g., 1,500 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Storage: Immediately freeze the plasma at -80°C until analysis. Long-term storage at this temperature is crucial to maintain the stability of the analyte.
Extraction of 8(9)-EpETE from Plasma: Isolating the Needle from the Haystack
Solid-phase extraction (SPE) is a widely used and effective method for extracting and concentrating 8(9)-EpETE from the complex plasma matrix.
Detailed SPE Protocol:
-
Internal Standard Spiking: Prior to extraction, add a known amount of a deuterated internal standard (e.g., 8,9-EpETE-d11) to the plasma sample. This is essential for correcting for any loss of analyte during sample preparation and for accurate quantification.
-
Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent like acetonitrile or methanol. This step helps to release protein-bound lipids and reduces matrix effects.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., formic acid). This ensures that the carboxylic acid group of 8(9)-EpETE is protonated, which enhances its retention on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then with acidified water. This activates the stationary phase and ensures reproducible retention.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-polarity solvent (e.g., a mixture of water and a small amount of methanol) to remove polar impurities while retaining the analyte. A subsequent wash with a non-polar solvent like hexane can help to remove neutral lipids.
-
Elution: Elute the 8(9)-EpETE from the cartridge using a more non-polar solvent such as ethyl acetate or a mixture of methanol and acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.
Figure 2: Experimental workflow for 8(9)-EpETE quantification.
LC-MS/MS Analysis: Sensitive and Specific Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.
Key LC-MS/MS Parameters:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate 8(9)-EpETE from other isomers and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate deprotonated molecules [M-H]⁻ of 8(9)-EpETE.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting the precursor ion (the [M-H]⁻ of 8(9)-EpETE) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to 8(9)-EpETE, minimizing interferences from other molecules.
Biological Significance and Putative Signaling Pathways
While the specific signaling pathways of 8(9)-EpETE are still under active investigation, much can be inferred from the well-characterized actions of its arachidonic acid-derived analog, 8,9-EET. 8,9-EET has been shown to be a potent mediator in various physiological processes, including angiogenesis, cell proliferation, and the regulation of vascular tone.[6][7]
The signaling cascades initiated by 8,9-EET are known to involve several key pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways has been linked to the proliferative and migratory effects of 8,9-EET in endothelial cells.[6]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also implicated in the pro-survival and proliferative actions of 8,9-EET.[7]
-
Rho-Kinase (ROCK) Pathway: There is evidence to suggest that 8,9-EET can modulate the ROCK pathway, which is involved in cell contraction and migration.[7]
It is plausible that 8(9)-EpETE shares some of these signaling mechanisms, contributing to the beneficial effects of EPA on the cardiovascular system. Further research is needed to fully elucidate the specific receptors and downstream signaling molecules for 8(9)-EpETE.
Figure 3: Putative signaling pathways of 8(9)-EpETE.
Conclusion and Future Perspectives
The accurate quantification of baseline endogenous levels of 8(9)-EpETE in human plasma is a critical step towards understanding its physiological and pathophysiological roles. The methodologies outlined in this guide provide a robust framework for researchers to obtain reliable and reproducible data. As our understanding of the biological activities and signaling pathways of EPA-derived epoxides grows, 8(9)-EpETE may emerge as a significant biomarker and a potential therapeutic target for cardiovascular and inflammatory diseases. Future research should focus on establishing standardized reference ranges for 8(9)-EpETE in larger and more diverse populations and on elucidating its specific molecular mechanisms of action.
References
-
Pozzi, A., Macias-Perez, I., Abair, T., Wei, S., Su, Y., Zent, R., Falck, J. R., & Capdevila, J. H. (2005). Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Journal of Biological Chemistry, 280(29), 27138–27146. [Link]
-
Schuchardt, J. P., Schmidt, S., Kressel, G., Willenberg, I., Hammock, B. D., Hahn, A., & Schebb, N. H. (2014). Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA. Prostaglandins & Other Lipid Mediators, 112, 23–31. [Link]
-
Schuchardt, J. P., Schmidt, S., Kressel, G., Willenberg, I., Hammock, B. D., Hahn, A., & Schebb, N. H. (2014). Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA. Prostaglandins & Other Lipid Mediators, 112, 23–31. [Link]
-
Ye, D., Zhang, L., Li, F., Lu, W., Zhang, L., & Li, H. (2013). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. American Journal of Translational Research, 5(4), 439–449. [Link]
-
Yamada, T., et al. (2019). Comparison of quantitative eicosanoids profiling in human plasma and serum by ultra-fast multiple reaction monitoring. Shimadzu Corporation Application News, No. C200. [Link]
-
Pozzi, A., Macias-Perez, I., Abair, T., Wei, S., Su, Y., Zent, R., Falck, J. R., & Capdevila, J. H. (2005). Characterization of 5,6- and 8,9-Epoxyeicosatrienoic Acids (5,6- and 8,9-EET) as Potent in Vivo Angiogenic Lipids. Journal of Biological Chemistry, 280(29), 27138-27146. [Link]
-
LIPID MAPS. (n.d.). Pathways. Retrieved from [Link]
-
Barbosa-Sicard, E., Markovic, M., Honeck, H., Christ, B., & Schunck, W. H. (2005). Eicosapentaenoic acid metabolism by cytochrome P450 enzymes of the CYP2C subfamily. Biochemical and Biophysical Research Communications, 329(4), 1275–1281. [Link]
-
Campbell, W. B. (2000). New role for epoxyeicosatrienoic acids as anti-inflammatory mediators. Trends in Pharmacological Sciences, 21(4), 125-127. [Link]
-
Fleming, I. (2014). The pharmacology of the cytochrome P450 epoxygenase/soluble epoxide hydrolase axis in the vasculature and its role in hypertension. Pharmacological Reports, 66(4), 545-551. [Link]
-
Schuchardt, J. P., Schmidt, S., Kressel, G., Willenberg, I., Hammock, B. D., Hahn, A., & Schebb, N. H. (2014). Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA. Prostaglandins & Other Lipid Mediators, 112, 23-31. [Link]
-
Luo, P., Wang, M. H., & Capdevila, J. H. (2007). The cytochrome P450 epoxygenase pathway in the vasculature. Current Opinion in Nephrology and Hypertension, 16(2), 118-125. [Link]
-
Yamada, T., et al. (2019). Comparison of quantitative eicosanoids profiling in human plasma and serum by ultra-fast multiple reaction monitoring. Shimadzu Corporation Application News, No. C200. [Link]
-
LIPID MAPS. (n.d.). Pathways. Retrieved from [Link]
-
Lee, K. S., Kim, S. R., Park, S. J., Park, H. S., Min, H. K., & Lee, K. Y. (2016). The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms. Journal of Lipid Research, 57(11), 2097–2108. [Link]
-
Zhang, L., et al. (2021). Vascular lipidomics analysis reveales increased levels of phosphocholine and lysophosphocholine in atherosclerotic mice. BMC Cardiovascular Disorders, 21(1), 1-13. [Link]
-
Theken, K. N., et al. (2011). Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease. Prostaglandins & Other Lipid Mediators, 96(1-4), 48-53. [Link]
-
Solberg, H. E. (2004). The IFCC recommendation on estimation of reference intervals. The RefVal program. Clinical Chemistry and Laboratory Medicine, 42(7), 710-714. [Link]
-
Larsen, K., & Bindslev, N. (2022). Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone. International Journal of Molecular Sciences, 23(11), 5939. [Link]
-
Vantourout, P., & Hayday, A. (2013). γδ T cells at the interface of innate and adaptive immunity in cancer. Immunological Reviews, 251(1), 183-206. [Link]
-
Le Couteur, D. G., et al. (2017). The human plasma-metabolome: Reference values in 800 French healthy volunteers; impact of cholesterol, gender and age. PLoS One, 12(3), e0173615. [Link]
-
Zhang, Y., et al. (2015). Detection of 19 types of para-arachidonic acids in five types of plasma/serum by ultra performance liquid chromatography-tandem. International Journal of Clinical and Experimental Medicine, 8(6), 9036-9045. [Link]
-
Ye, D., Zhang, L., Li, F., Lu, W., Zhang, L., & Li, H. (2013). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. American Journal of Translational Research, 5(4), 439-449. [Link]
-
Yamada, H., et al. (2020). 8-HEPE-Concentrated Materials from Pacific Krill Improve Plasma Cholesterol Levels and Hepatic Steatosis in High Cholesterol Diet-Fed Low-Density Lipoprotein (LDL) Receptor-Deficient Mice. Biological and Pharmaceutical Bulletin, 43(6), 919-924. [Link]
-
Rifkind, A. B., Lee, C., Chang, T. K., & Waxman, D. J. (1995). Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes. Archives of Biochemistry and Biophysics, 320(2), 380-389. [Link]
-
Wang, T., et al. (2022). The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke. Molecules, 27(10), 3105. [Link]
Sources
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling 8(9)-EpETE as a Mechanistic Biomarker for Dietary EPA Metabolism
The Biological Rationale: Why Target 8(9)-EpETE?
Eicosapentaenoic acid (EPA) is an essential omega-3 polyunsaturated fatty acid (PUFA) renowned for its anti-inflammatory and cardioprotective properties[1]. While much of the literature focuses on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, the cytochrome P450 (CYP450) epoxygenase pathway is arguably the most sensitive to dietary EPA interventions[2].
CYP450 enzymes metabolize EPA into a suite of epoxyeicosatetraenoic acids (EpETEs), including the specific regioisomer 8(9)-EpETE[3]. As a biomarker, 8(9)-EpETE is highly valuable because it directly reflects the functional coupling of dietary EPA intake with hepatic and systemic CYP450 activity[4]. However, 8(9)-EpETE is transient; it is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into its corresponding, less biologically active diol, 8,9-DiHETE[5][6]. Consequently, quantifying 8(9)-EpETE requires rigorous analytical control to prevent ex vivo degradation and accurately capture the metabolic snapshot.
Fig 1. CYP450-mediated epoxidation of dietary EPA into 8(9)-EpETE and subsequent sEH hydrolysis.
Causality in Analytical Design: A Self-Validating System
To establish 8(9)-EpETE as a trustworthy biomarker, the analytical workflow must mitigate two primary threats: auto-oxidation and artifactual hydrolysis.
-
Antioxidant Quenching: Epoxides are highly susceptible to reactive oxygen species. By introducing an antioxidant cocktail (Butylated hydroxytoluene [BHT], Triphenylphosphine [TPP], and EDTA) immediately upon sample collection, we halt lipid peroxidation[7]. TPP specifically reduces reactive hydroperoxides to stable alcohols, preventing them from degrading the target epoxides during electrospray ionization. EDTA chelates divalent cations (e.g., Fe²⁺) that catalyze Fenton reactions.
-
Solid Phase Extraction (SPE): Plasma and tissue matrices contain high concentrations of phospholipids that cause severe ion suppression in MS. Using a polymeric reversed-phase sorbent (e.g., Oasis HLB) allows for the rigorous washing of polar interferents while retaining the hydrophobic 8(9)-EpETE[7][8].
-
Internal Standardization for Self-Validation: A true self-validating protocol incorporates deuterated internal standards (e.g., d11-8,9-DiHETrE or CUDA) spiked before extraction. This accounts for extraction recovery variations and instrument drift, ensuring that the final quantified concentration reflects biological reality, not analytical variance[6][7].
Fig 2. Self-validating LC-MS/MS workflow for 8(9)-EpETE extraction and quantification.
Quantitative Data Presentation
Because 8(9)-EpETE shares the same exact mass as other EpETE regioisomers (e.g., 17,18-EpETE, 14,15-EpETE), chromatographic separation and specific Multiple Reaction Monitoring (MRM) transitions are mandatory[4][9]. The table below summarizes the critical quantitative parameters required for the LC-MS/MS method.
| Target Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Biological Significance |
| EPA | 301.2 | 257.2 | -15 | Dietary Precursor |
| 8(9)-EpETE | 317.2 | 127.1 / 167.1 | -18 | Active CYP450 Metabolite |
| 8,9-DiHETE | 335.2 | 127.1 / 145.1 | -20 | sEH Hydrolysis Product |
| d11-8,9-DiHETrE | 349.3 | 167.1 | -22 | Extraction Internal Standard |
| CUDA | 339.2 | 214.1 | -25 | System Suitability Standard |
(Note: MRM transitions and optimal collision energies should be fine-tuned based on the specific triple quadrupole mass spectrometer utilized).
Step-by-Step Experimental Protocol
Phase 1: Sample Collection and Quenching
-
Collection: Draw blood into heparin-coated tubes. Immediately centrifuge at 3,500 × g for 10 minutes at 4°C to isolate plasma[7].
-
Quenching: Transfer 200 µL of plasma to a pre-chilled microcentrifuge tube. Immediately add 10 µL of an antioxidant cocktail (0.2 mg/mL BHT, 0.2 mg/mL TPP, 0.6 mg/mL EDTA in methanol/water)[7].
-
Spiking: Add 10 µL of deuterated internal standard mixture (e.g., 16 nM d11-8,9-DiHETrE) to establish the baseline for recovery calculations[7]. Vortex for 30 seconds.
Phase 2: Solid Phase Extraction (SPE)
Causality Check: We utilize Oasis HLB (30 mg/1 mL) cartridges because their hydrophilic-lipophilic balance efficiently traps non-polar oxylipins while rejecting polar matrix components.
-
Conditioning: Wash the SPE cartridge with 2 mL of ethyl acetate, followed by 2 mL of methanol, and equilibrate with 2 mL of 95:5 (v/v) water/methanol containing 0.1% acetic acid[7][8].
-
Loading: Dilute the quenched plasma sample with 1 mL of the equilibration buffer and load it onto the cartridge at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1.5 mL of 95:5 (v/v) water/methanol + 0.1% acetic acid to elute salts and highly polar interferents[7]. Dry the cartridge under a low vacuum for 20 minutes to remove residual water.
-
Elution: Elute the oxylipins, including 8(9)-EpETE, using 0.5 mL of methanol followed by 1 mL of ethyl acetate into a tube containing 6 µL of a trap solution (30% glycerol in methanol)[7]. The glycerol trap prevents the complete drying and subsequent loss of volatile lipids during evaporation.
-
Reconstitution: Evaporate the eluent under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of methanol containing 200 nM CUDA (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid) as a system suitability standard[6][7].
Phase 3: LC-MRM-MS/MS Analysis
-
Chromatography: Inject 1-5 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., ACQUITY Premier BEH C18, 2.1 × 150 mm, 1.7 µm) maintained at 35°C[9].
-
Mobile Phases: Use Water + 0.01% formic acid (Mobile Phase A) and Acetonitrile + 0.01% formic acid (Mobile Phase B)[9].
-
Gradient: Run a binary solvent gradient starting at 25% B, ramping to 95% B over 26 minutes at a flow rate of 0.4 mL/min to ensure baseline separation of 8(9)-EpETE from its closely related regioisomers (e.g., 11,12-EpETE and 14,15-EpETE)[9].
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific MRM transitions outlined in the Quantitative Data table.
Phase 4: Data Processing and Self-Validation
-
System Suitability: Verify that the peak area of the CUDA standard is within 15% of the expected instrument response. If it fails, the LC-MS system requires maintenance before proceeding[6].
-
Recovery Calculation: Calculate the extraction recovery using the d11-8,9-DiHETrE internal standard. Acceptable recovery ranges from 70% to 110%.
-
Quantification: Integrate the peak area for 8(9)-EpETE. Normalize the area against the internal standard and calculate the absolute concentration using a multipoint calibration curve (0.1 nM to 1000 nM) constructed in a surrogate matrix.
References
-
4 - ads.org.tw[4] 4.10 - medrxiv.org[10] 5.6 - mdpi.com[6] 6.2 - nih.gov[2] 7.9 - nih.gov[9] 8.1 - nih.gov[1] 9.7 - frontiersin.org[7] 10.8 - acs.org[8]
Sources
- 1. Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-6 Polyunsaturated Fatty Acids Enhance Tumor Aggressiveness in Experimental Lung Cancer Model: Important Role of Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ads.org.tw [ads.org.tw]
- 5. 8,9-DiHETE | 867350-87-6 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Lipidome modulation by dietary omega-3 polyunsaturated fatty acid supplementation or selective soluble epoxide hydrolase inhibition suppresses rough LPS-accelerated glomerulonephritis in lupus-prone mice [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Profiling of oxylipins as markers of oxidative stress in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
Optimal Mass Spectrometry MRM Transitions for 8(9)-EpETE: A Comprehensive Application Note & Protocol
Introduction & Analytical Context
8(9)-Epoxyeicosatetraenoic acid (8(9)-EpETE) is a bioactive oxylipin derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Biosynthesized primarily via cytochrome P450 (CYP) epoxygenases, 8(9)-EpETE functions as a critical signaling molecule with potent anti-inflammatory and cardioprotective properties. It is subsequently rapidly metabolized by soluble epoxide hydrolase (sEH) into its corresponding diol, 8,9-DiHETE.
For analytical scientists, quantifying 8(9)-EpETE in biological matrices presents a profound challenge. The molecule is isobaric with multiple other EPA-derived EpETE regioisomers (e.g., 11(12)-, 14(15)-, and 17(18)-EpETE) as well as hydroxy-eicosatetraenoic acids (HETEs). Because these species share the exact same monoisotopic mass and exhibit highly similar lipophilicity, baseline chromatographic resolution is rarely achieved. Consequently, the burden of analytical selectivity falls entirely on the strategic selection of Multiple Reaction Monitoring (MRM) transitions during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 1.
Metabolic pathway of EPA to 8(9)-EpETE via CYP450 and subsequent hydrolysis by sEH.
Mechanistic Mass Spectrometry: The Causality of Transition Selection
In negative electrospray ionization (ESI-), 8(9)-EpETE readily deprotonates to form a stable precursor ion at m/z 317.2 ([M-H]-). When subjected to Collision-Induced Dissociation (CID) in the collision cell of a triple quadrupole mass spectrometer, the precursor undergoes distinct fragmentation pathways 2.
The most intense fragment generated is typically m/z 255.2, corresponding to the neutral loss of carbon dioxide and water ( [−CO2−H2O] ). While this transition (317.2 → 255.2) offers the highest absolute sensitivity, it is analytically dangerous in complex matrices. The loss of CO2/H2O is a generic fragmentation mechanism common to nearly all eicosanoids and oxylipins, meaning it provides zero regiospecificity.
To achieve true selectivity, we must target alpha-cleavage events that occur directly adjacent to the C8-C9 epoxide ring. The cleavage of the C8-C9 bond yields a highly diagnostic fragment at m/z 127.1 . By prioritizing this specific structural fragment over the more abundant neutral loss fragment, we intentionally sacrifice a degree of absolute signal intensity to gain massive improvements in signal-to-noise ratio (S/N) and isomeric specificity 1, 3. An alternative alpha-cleavage generates a secondary diagnostic ion at m/z 155.1 , which serves as an excellent qualifier transition 4.
CID fragmentation of 8(9)-EpETE generating specific product ions used for MRM transitions.
Optimal MRM Transition Parameters
The following table summarizes the optimized transitions for a standard triple quadrupole instrument. Note: Collision Energy (CE) values are generalized; empirical optimization via direct infusion is required for specific hardware platforms (e.g., SCIEX, Waters, Agilent).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (V) | Transition Type | Analytical Rationale |
| 8(9)-EpETE | 317.2 | 127.1 | -18 to -22 | Quantifier | Highly regiospecific alpha-cleavage at the C8-C9 epoxide ring. Resolves from isomers. |
| 8(9)-EpETE | 317.2 | 155.1 | -16 to -20 | Qualifier 1 | Secondary diagnostic fragment for structural confirmation. |
| 8(9)-EpETE | 317.2 | 255.2 | -20 to -24 | Qualifier 2 | High absolute intensity, but represents generic loss of CO2/H2O . Prone to isobaric interference. |
Experimental Protocol: A Self-Validating Workflow
To ensure data integrity, every step of the analytical workflow must be self-validating. Free oxylipins exist in low nanomolar to picomolar concentrations and are highly susceptible to ex vivo auto-oxidation and surface adsorption. This protocol integrates internal safeguards to account for these variables 5.
Step 1: Sample Quenching & Internal Standardization
Causality: Spiking deuterated internal standards (IS) into the raw sample prior to any manipulation ensures that subsequent extraction losses and MS matrix suppression effects are mathematically corrected.
-
Harvest biological samples (plasma, serum, or tissue homogenate) strictly on ice.
-
Immediately add an antioxidant quenching cocktail (e.g., 0.1% Butylated hydroxytoluene [BHT] and 1 mM EDTA) to halt non-enzymatic lipid peroxidation.
-
Spike the sample with a known concentration of a deuterated surrogate standard, such as 14,15-DiHET-d11 or 11,12-EET-d11 (since a commercially available d-labeled 8(9)-EpETE is exceedingly rare).
Step 2: Solid Phase Extraction (SPE)
Causality: Direct injection of biological fluids leads to rapid ion source fouling and severe ion suppression. Polymeric reversed-phase SPE isolates the lipophilic oxylipins while washing away salts and polar proteins.
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X or Waters Oasis HLB, 30 mg/1 mL) with 1 mL Methanol, followed by equilibration with 1 mL of 5% Methanol in water containing 0.1% acetic acid.
-
Load the quenched, IS-spiked sample onto the cartridge.
-
Wash with 1 mL of 5% Methanol in water to elute polar interferences.
-
Elute the oxylipin fraction using 1 mL of 100% Ethyl Acetate or Methanol.
-
Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.
-
Reconstitute the residue in 50 µL of the LC starting mobile phase.
Step 3: LC Separation
Causality: Even with highly selective MRM transitions, chromatographic separation is mandatory to prevent cross-talk from high-abundance isobaric lipids in the source.
-
Column: Sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase A: LC-MS grade Water with 0.1% acetic acid. (The weak acid keeps the carboxylic acid moiety protonated, ensuring sharp reversed-phase peak shape, while still allowing efficient deprotonation in the negative ESI source).
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient: Initiate at 25% B, ramp to 50% B over 5 minutes, then a shallow gradient to 70% B over 10 minutes (where EpETEs typically elute), followed by a column wash at 95% B. Flow rate: 0.3 - 0.4 mL/min.
Step 4: MS/MS Acquisition
-
Operate the triple quadrupole in Negative ESI mode .
-
Set the MRM transitions as defined in the table above.
-
Dwell Time: Ensure dwell times are optimized (typically 20-50 ms) to capture at least 12-15 data points across the narrow sub-2 µm LC peak for accurate integration.
-
Qualitative Confirmation: If utilizing a hybrid linear ion trap (e.g., SCIEX QTRAP), configure an MRM-triggered Enhanced Product Ion (EPI) scan. When the 317.2 → 127.1 transition crosses a predefined threshold, the instrument will automatically acquire a full MS/MS spectrum, providing definitive qualitative proof of the 8(9)-EpETE identity 5.
References
- Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases by Liquid Chromatography Coupled with Tandem Mass Spectrometry. PMC / NIH.
- The Lipid Switch: Ultra-High Dose Omega Fatty Acids Determine MYCN Neuroblastoma Fate Through Oxylipin Competition. Preprints.org.
- Platelet function and interaction with the contact system of coagul
- Targeted profiling of lipid medi
- Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragment
Sources
- 1. Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 5. sciex.com [sciex.com]
Technical Support Center: Stabilizing 8(9)-EpETE in Plasma Samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the analysis of 8(9)-epoxyeicosatetraenoic acid [8(9)-EpETE] in plasma. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical expertise and field-proven insights to ensure the integrity of your samples and the reliability of your data. This resource addresses common challenges in preventing the degradation of 8(9)-EpETE during plasma sample preparation through a comprehensive question-and-answer format, detailed troubleshooting guides, and validated protocols.
Understanding the Challenge: The Instability of 8(9)-EpETE
8(9)-EpETE is a member of the epoxyeicosanoid family, which are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules are involved in a variety of physiological processes, including the regulation of inflammation and blood pressure. However, their inherent chemical and metabolic instability presents a significant challenge for accurate quantification in biological matrices like plasma.
The primary routes of 8(9)-EpETE degradation are enzymatic hydrolysis and further metabolism. The epoxide group is highly susceptible to opening, leading to a loss of biological activity and inaccurate measurements.
Key Degradation Pathways:
-
Soluble Epoxide Hydrolase (sEH): This is the main enzymatic pathway for the degradation of EETs. sEH rapidly converts 8(9)-EpETE to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).
-
Cyclooxygenases (COX): 8(9)-EpETE can also be a substrate for COX enzymes, leading to the formation of various hydroxy-epoxy metabolites.
Due to these rapid degradation pathways, meticulous attention to sample collection, handling, and processing is paramount to obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best anticoagulant to use for collecting blood samples for 8(9)-EpETE analysis?
A1: For the analysis of 8(9)-EpETE and other eicosanoids, EDTA (ethylenediaminetetraacetic acid) is the recommended anticoagulant. EDTA functions by chelating calcium ions, which are essential cofactors for many enzymes, including some phospholipases that can release arachidonic acid and other lipid precursors. This helps to minimize ex vivo eicosanoid generation. While heparin is a common anticoagulant, it is generally less suitable for metabolomics studies as it can interfere with some downstream analytical techniques.
Q2: How critical is the temperature during blood processing?
A2: Temperature control is absolutely critical. Enzymatic activity persists in whole blood even after collection. To minimize the degradation of 8(9)-EpETE by enzymes like sEH, blood samples should be placed on ice immediately after collection and processed in a refrigerated centrifuge (4°C) as soon as possible, ideally within 30 minutes. Storing whole blood at room temperature can lead to significant changes in the eicosanoid profile[1].
Q3: Should I add any inhibitors to my collection tubes?
A3: Yes, the addition of inhibitors is a crucial step to preserve the integrity of 8(9)-EpETE. A combination of an antioxidant and an sEH inhibitor is highly recommended.
-
Antioxidant: Butylated hydroxytoluene (BHT) is commonly used to prevent lipid peroxidation. A final concentration of 100µM BHT in the plasma sample is recommended[2].
-
sEH Inhibitor: To prevent the primary degradation pathway, a potent sEH inhibitor should be added. A final concentration of 10µM of a specific sEH inhibitor (e.g., GSK2188931 or a similar compound) has been shown to be effective in inhibiting sEH activity in whole blood samples[3].
It is best to add these inhibitors to the collection tube before drawing the blood to ensure immediate mixing and protection.
Q4: What are the optimal storage conditions for plasma samples intended for 8(9)-EpETE analysis?
A4: For long-term stability, plasma samples should be stored at -80°C . Storage at higher temperatures, such as -20°C, is not sufficient to halt all enzymatic and chemical degradation of sensitive lipids like 8(9)-EpETE. Studies have shown that even at -20°C, lipid oxidation can continue[4]. For short-term storage (up to one week), -20°C may be acceptable, but -80°C is always the preferred temperature to ensure sample integrity[5]. The impact of long-term storage at -80°C for up to seven years on the human plasma metabolome has been found to be minimal for most metabolites[6].
Q5: How many freeze-thaw cycles can my plasma samples withstand?
A5: It is strongly recommended to minimize freeze-thaw cycles . Each cycle can lead to the degradation of sensitive analytes, including lipids. While some robust proteins may withstand multiple cycles, free fatty acid levels have been shown to increase with repeated freeze-thaw cycles, indicating underlying lipid degradation. Ideally, plasma should be aliquoted into single-use volumes before the initial freezing to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, it is best to limit it to no more than three freeze-thaw cycles[5].
Troubleshooting Guide
Issue 1: Low or No Detectable 8(9)-EpETE in My Samples
| Potential Cause | Explanation | Recommended Solution |
| Sample Degradation | 8(9)-EpETE is highly unstable. Delays in processing, storage at improper temperatures, or lack of inhibitors can lead to complete degradation. | Review your sample collection and handling protocol. Ensure blood is cooled immediately, centrifuged at 4°C within 30 minutes, and plasma is snap-frozen and stored at -80°C. Crucially, confirm the addition of an sEH inhibitor and an antioxidant to your collection tubes. |
| Inefficient Extraction | The chosen extraction method may not be suitable for epoxyeicosanoids, resulting in poor recovery. | Optimize your extraction protocol. Solid-Phase Extraction (SPE) with a polymeric sorbent is often more efficient than Liquid-Liquid Extraction (LLE) for this class of compounds. Perform recovery experiments by spiking a known amount of 8(9)-EpETE standard into a blank plasma matrix and processing it alongside your samples. |
| Sub-optimal LC-MS/MS Conditions | The mass spectrometer settings may not be sensitive enough, or the chromatographic separation may not be adequate to resolve 8(9)-EpETE from interfering compounds. | Develop a validated LC-MS/MS method specifically for 8(9)-EpETE. Use a deuterated internal standard (e.g., 8,9-EET-d11) to normalize for extraction efficiency and matrix effects[5]. Optimize MS parameters (e.g., collision energy, cone voltage) using an authentic standard. |
Issue 2: High Variability in 8(9)-EpETE Levels Between Replicates
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Sample Handling | Minor variations in the time between blood collection and processing, or temperature fluctuations, can lead to variable degradation rates between samples. | Standardize your sample collection and processing workflow meticulously. Use a detailed, step-by-step protocol and ensure all personnel adhere to it strictly. |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the plasma matrix can suppress or enhance the ionization of 8(9)-EpETE, leading to inconsistent quantification. | Improve your sample cleanup. A robust SPE protocol can significantly reduce matrix components. Also, ensure you are using a co-eluting, stable isotope-labeled internal standard to compensate for matrix effects. |
| Incomplete Solubilization After Extraction | After evaporating the extraction solvent, the lipid residue may not be fully redissolved in the reconstitution solvent, leading to variable concentrations being injected into the LC-MS/MS. | Vortex the reconstituted sample vigorously and consider using a solvent with a higher organic content for reconstitution if solubility is an issue. Ensure the reconstitution solvent is compatible with your mobile phase. |
Experimental Protocols
Protocol 1: Plasma Collection and Stabilization
This protocol is designed to maximize the stability of 8(9)-EpETE from the moment of blood collection.
Materials:
-
Pre-chilled K2-EDTA blood collection tubes
-
sEH inhibitor (e.g., GSK2188931 or similar) stock solution
-
Butylated hydroxytoluene (BHT) stock solution
-
Ice bath
-
Refrigerated centrifuge (4°C)
-
Cryovials for plasma storage
Procedure:
-
Prepare Inhibitor-Coated Tubes:
-
To each EDTA tube, add the appropriate volume of sEH inhibitor and BHT stock solutions to achieve a final concentration of 10µM and 100µM, respectively, in the final plasma volume. Allow the solvent to evaporate, leaving a thin film of the inhibitors.
-
-
Blood Collection:
-
Collect whole blood directly into the prepared, pre-chilled EDTA tubes.
-
-
Immediate Cooling:
-
Gently invert the tube 8-10 times to mix the blood with the anticoagulant and inhibitors.
-
Immediately place the tube in an ice bath.
-
-
Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
-
Plasma Aliquoting and Storage:
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat.
-
Aliquot the plasma into pre-chilled, single-use cryovials.
-
Immediately snap-freeze the aliquots in liquid nitrogen or on dry ice.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Caption: Workflow for optimal plasma collection and stabilization.
Protocol 2: Solid-Phase Extraction (SPE) of 8(9)-EpETE
This protocol uses a polymeric reversed-phase SPE sorbent for efficient cleanup and concentration of 8(9)-EpETE from plasma.
Materials:
-
Polymeric SPE cartridges (e.g., Waters Oasis PRiME HLB)
-
Internal Standard (IS): 8,9-EET-d11
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add the internal standard (8,9-EET-d11) to a final concentration of 10 ng/mL.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning & Equilibration:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 8(9)-EpETE and internal standard with 1 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for 8(9)-EpETE.
References
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Ambery, P., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 82(5), 1266-1276. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Bowden, J. A., et al. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 100-109. [Link]
-
Zarriello, S., et al. (2018). HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS. Current medicinal chemistry, 25(24), 2824–2841. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Keech, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to facilitate large-scale clinical proteomics. Proteomics. Clinical applications, 17(2), e2200106. [Link]
-
Deng, Y., et al. (2021). Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer's disease through GSK3β signaling pathway. Cellular and molecular neurobiology, 41(6), 1259–1272. [Link]
-
Quartey, P., et al. (2018). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Clinical Chemistry and Laboratory Medicine, 1(2), 115. [Link]
-
ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Butylated Hydroxytoluene (BHT). Retrieved from [Link]
-
Agilent Technologies. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]
-
Teul, J., et al. (2018). Human plasma stability during handling and storage: impact on NMR metabolomics. Analyst, 143(3), 673-682. [Link]
-
Hsieh, S. Y., et al. (2006). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Cell preservation technology, 4(1), 41–48. [Link]
-
Giske, C. G., et al. (2013). Pre-analytical stability of the plasma proteomes based on the storage temperature. Journal of proteomics, 94, 233–242. [Link]
-
Wagner-Golbs, A., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1084. [Link]
-
Paltiel, L., et al. (2008). Evaluation of Freeze-Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study. Cell Preservation Technology, 6(3), 205-210. [Link]
-
Cuhadar, S., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia medica, 23(1), 70–77. [Link]
-
Paltiel, L., et al. (2008). Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. Cell preservation technology, 6(3), 205–210. [Link]
-
Scientific, W. (2025, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]
-
Kim, H. J., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of analytical science and technology, 9, 21. [Link]
-
Li, Y., et al. (2019). LC–MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of Linarin. Molecules, 24(18), 3313. [Link]
-
Boyanton, B. L., Jr, & Blick, K. E. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical biochemistry, 45(1-2), 156–159. [Link]
-
Kamlage, B., et al. (2014). Quality Markers Addressing Preanalytical Variations of Blood and Plasma Processing Identified by Broad and Targeted Metabolite Profiling. Clinical chemistry, 60(4), 673–683. [Link]
-
Wagner-Golbs, A., et al. (1989, September 5). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Retrieved from [Link]
-
Kushnir, M. M., et al. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 10(19), 1589–1608. [Link]
-
Wagner, K. M., et al. (2017). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of medicinal chemistry, 60(16), 6949–6967. [Link]
-
Jeoung, M. H., et al. (2013). Determination of eperisone in human plasma by liquid chromatography-ESI-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 75, 230–235. [Link]
-
Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(3), 197–206. [Link]
-
Agilent Technologies. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]
-
Rosca, C. E., et al. (2022). Association of Plasma Eicosanoid Levels With Immune, Viral, and Cognitive Outcomes in People With HIV. Neurology. Neuroimmunology & neuroinflammation, 9(4), e200004. [Link]
-
Lowes, S., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 18(2), 343–348. [Link]
-
National Institute of Allergy and Infectious Diseases (NIAID). (2004). Collection of Data and Samples From Healthy Donors for Use in Translational Research. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 8(9)-EpETE Lipid Standard Storage & Troubleshooting
Welcome to the Technical Support Center for lipid mediator handling. This guide is designed for researchers, analytical scientists, and drug development professionals working with 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid), a highly reactive cytochrome P450 (CYP450) epoxygenase metabolite of eicosapentaenoic acid (EPA)[1].
Due to its tetraenoic structure and strained oxirane (epoxide) ring, 8(9)-EpETE is exceptionally susceptible to autoxidation and hydrolysis[2]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your lipid standards from arrival to assay.
Quantitative Storage Parameters
To prevent degradation of the bisallylic double bonds and the epoxide ring, strict environmental controls must be maintained. Below is the quantitative matrix for optimal 8(9)-EpETE storage.
| Parameter | Optimal Condition | Acceptable Alternative | Critical Threshold / Avoid |
| Temperature | -80°C | -20°C (Short-term, <1 month) | > 0°C (Rapid thermal degradation) |
| Primary Solvent | Ethanol (100%, anhydrous) | DMF or DMSO (Anhydrous) | Aqueous buffers (Causes hydrolysis) |
| Headspace Gas | Argon (Ar) | Nitrogen (N_2) | Ambient Air (O_2 exposure) |
| Light Exposure | Complete darkness (Amber vials) | Dim ambient light during handling | Direct UV / Sunlight (Isomerization) |
| Aqueous Shelf Life | < 12 hours (Strictly on ice) | N/A | > 12 hours (Diol formation)[3] |
Frequently Asked Questions & Troubleshooting
Q1: Why is my 8(9)-EpETE standard degrading into 8,9-DiHETE even when stored at -20°C?
Causality: 8(9)-EpETE contains a highly strained epoxide ring. If moisture enters the vial (often due to condensation from repeated freeze-thaw cycles), the epoxide undergoes nucleophilic attack by water, hydrolyzing into 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE). Solution: Always store the standard in anhydrous ethanol. Ethanol acts as a cryoprotectant that remains liquid at -80°C, preventing the mechanical stress of ice crystal formation and minimizing moisture absorption. Ensure the vial is tightly sealed with a PTFE-lined cap.
Q2: How do I properly evaporate the ethanol to change solvents without oxidizing the lipid?
Causality: The bisallylic carbons in the EPA backbone are prime targets for reactive oxygen species (ROS)[2]. Evaporating solvents in ambient air rapidly accelerates lipid peroxidation. Solution: Evaporate the ethanol under a gentle, steady stream of inert gas (Argon or Nitrogen)[3]. Argon is preferred because it is denser than air and forms a protective "blanket" over the lipid film. Never apply heat during this process, as thermal energy lowers the activation barrier for autoxidation.
Q3: Can I store the standard in an aqueous assay buffer (e.g., PBS) for convenience?
Causality: No. While organic solvent-free solutions can be prepared using concentrated basic buffers (pH > 8.0) to temporarily stabilize the lipid[3], long-term storage in any aqueous environment guarantees epoxide ring opening. Solution: Aqueous solutions of 8(9)-EpETE must be kept on ice and used within 12 hours of preparation[3]. Always maintain your master stock in ethanol.
Experimental Protocol: Inert Aliquoting and Solvent Exchange
To establish a self-validating workflow, researchers must prevent repeated freeze-thaw cycles of the master stock. This protocol ensures that each aliquot remains structurally identical to the manufacturer's certified batch.
Materials Required:
-
Silanized glass vials (prevents hydrophobic lipid tails from adhering to the walls)
-
PTFE-lined screw caps
-
Argon gas source with a clean, low-flow regulator
-
Dry ice bed
Step-by-Step Methodology:
-
Vial Preparation: Pre-chill the silanized glass receiving vials on a bed of dry ice. Reasoning: Low temperatures minimize the kinetic energy available for degradation reactions during transfer.
-
Argon Purging: Insert the gas line into the receiving vials and purge with a gentle stream of Argon for 3-5 seconds to displace ambient oxygen.
-
Rapid Aliquoting: Quickly transfer the desired volume of the 8(9)-EpETE ethanol stock (e.g., 10 µL aliquots of a 100 µg/mL solution) into the chilled, purged vials.
-
Headspace Sealing: Purge the headspace of each filled vial with Argon for an additional 2 seconds. Immediately seal tightly with a PTFE-lined cap.
-
Long-Term Storage: Transfer the aliquots immediately to a -80°C freezer.
-
Solvent Exchange (Day of Experiment): When ready to use, open a single aliquot. Evaporate the ethanol under a gentle stream of Argon until a thin lipid film forms. Immediately reconstitute in your assay buffer (ensure pH ≥ 7.2 to prevent acid-catalyzed hydrolysis) and place on ice.
-
Self-Validation Step: To confirm lipid integrity, run a small fraction of the reconstituted buffer via LC-MS/MS against a deuterated internal standard before proceeding with your biological assay.
Visualization: 8(9)-EpETE Degradation Pathways
Understanding the biochemical and environmental degradation pathways of 8(9)-EpETE is critical for maintaining its stability. The diagram below illustrates how improper handling leads to specific structural failures.
Figure 1: Biosynthesis and environmental degradation pathways of 8(9)-EpETE.
References
-
17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs. ResearchGate. Available at:[Link]
Sources
selecting deuterated internal standards for 8(9)-EpETE quantification
Welcome to the Technical Support Center for lipidomic profiling. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the absolute quantification of 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid).
Because 8(9)-EpETE is a highly transient cytochrome P450 (CYP) metabolite of eicosapentaenoic acid (EPA), its quantification presents unique analytical challenges—most notably, the lack of commercially available, regioisomer-specific deuterated internal standards (e.g., 8(9)-EpETE-d11). This center provides causality-driven troubleshooting, self-validating protocols, and surrogate standard selection strategies to ensure high-fidelity data.
Experimental Workflow & Logic
LC-MS/MS workflow for 8(9)-EpETE quantification using a surrogate standard.
Troubleshooting & FAQs: Surrogate Selection and Matrix Effects
Q1: I cannot source a specific 8(9)-EpETE-d11 internal standard. What is the most scientifically rigorous surrogate to use? A: The industry standard is to use 11(12)-EET-d11 (derived from arachidonic acid) as a surrogate internal standard (IS) for 8(9)-EpETE[5].
-
The Causality: Both molecules are epoxides of long-chain polyunsaturated fatty acids. The shared epoxide moiety and highly similar aliphatic chain length dictate that they possess nearly identical lipophilicity. Consequently, they partition identically during Solid Phase Extraction (SPE) and elute within a very narrow retention time window during reversed-phase chromatography. This ensures that the surrogate experiences the exact same matrix suppression landscape in the electrospray ionization (ESI) source as your target analyte[3].
Q2: How do I correct for matrix effects if the surrogate IS does not perfectly co-elute with 8(9)-EpETE? A: Because 11(12)-EET-d11 and 8(9)-EpETE are not perfect isotopologues, their retention times will differ slightly, exposing them to potentially different co-eluting matrix interferents.
-
The Solution: You must use a Matrix-Matched Calibration Curve . Instead of building your calibration curve in neat solvent, build it in a surrogate matrix (e.g., stripped plasma or a BSA solution) that mimics your biological sample. By spiking the surrogate IS into both the matrix-matched calibrators and your unknown samples before extraction, the ratio of the analyte peak area to the IS peak area inherently corrects for both extraction recovery losses and differential ion suppression [3].
Q3: My SPE recovery for 8(9)-EpETE is highly variable, and I am seeing low signal. What is causing this? A: Epoxyeicosatetraenoic acids are highly unstable. The epoxide ring is susceptible to two major degradation pathways: enzymatic hydrolysis by soluble epoxide hydrolase (sEH) in the raw biological matrix, and chemical hydrolysis (acid-catalyzed ring opening) during the SPE process [1].
-
The Causality: If your SPE wash steps are too acidic (e.g., >1% formic acid), the epoxide ring of 8(9)-EpETE will chemically open, converting it into 8,9-diHETE.
-
The Fix: Maintain near-neutral pH during extraction. Use a polymeric reversed-phase cartridge (e.g., Oasis HLB) and wash with 5% methanol in water containing no more than 0.1% acetic acid (a weaker acid than formic) [2].
Q4: How do I ensure my mass spectrometer is isolating 8(9)-EpETE from other EPA regioisomers like 11(12)-EpETE? A: Isobaric overlap is the primary challenge in oxylipin lipidomics. All EpETE regioisomers share the same precursor mass ( 317.2). You must rely on unique Multiple Reaction Monitoring (MRM) product ions generated by collision-induced dissociation (CID) [4]. 8(9)-EpETE uniquely fragments to 127.2, whereas 11(12)-EpETE fragments to 167.2. Ensure your UHPLC gradient is shallow enough (e.g., 0.5% B increase per minute) between 50-70% organic phase to physically separate these isobars before they enter the source.
Quantitative Data: MRM Transitions & IS Mapping
To accurately program your triple quadrupole mass spectrometer, utilize the following optimized MRM transitions. The table maps each EPA-derived epoxide to its most appropriate commercially available surrogate standard [4, 5].
| Analyte / Standard | Precursor Ion ( ) | Product Ion ( ) | Collision Energy (eV) | Recommended Surrogate IS |
| 8(9)-EpETE | 317.2 | 127.2 | 14 | 11(12)-EET-d11 |
| 11(12)-EpETE | 317.2 | 167.2 | 16 | 11(12)-EET-d11 |
| 14(15)-EpETE | 317.2 | 207.2 | 16 | 14(15)-EET-d11 |
| 17(18)-EpETE | 317.2 | 215.2 | 14 | 14(15)-EET-d11 |
| 11(12)-EET-d11 (IS) | 330.5 | 167.1 | 16 | N/A (Internal Standard) |
| 14(15)-EET-d11 (IS) | 330.5 | 207.1 | 16 | N/A (Internal Standard) |
Self-Validating Protocol: 8(9)-EpETE Extraction & Quantification
This methodology is designed as a self-validating system . It includes built-in feedback loops (Step 4) that allow the analyst to verify the chemical integrity of the sample post-acquisition.
Step 1: Sample Quenching and IS Spiking
-
Thaw biological samples (e.g., 100 µL plasma) on ice.
-
Immediately add 10 µL of an antioxidant/inhibitor cocktail (containing 0.2 mg/mL BHT to prevent auto-oxidation and 100 µM t-AUCB to inhibit sEH) [3].
-
Spike in 10 µL of the surrogate internal standard working solution (e.g., 100 ng/mL 11(12)-EET-d11 in methanol).
-
Vortex for 30 seconds.
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of ethyl acetate, followed by 2 mL of methanol, and 2 mL of buffer (5% methanol in water with 0.1% acetic acid) through a 30 mg polymeric reversed-phase SPE cartridge [2].
-
Loading: Dilute the quenched sample with 1 mL of the conditioning buffer and load onto the cartridge.
-
Washing: Wash with 2 mL of the conditioning buffer. Critical: Do not use strong acids here to prevent epoxide hydrolysis.
-
Elution: Elute the oxylipins with 1 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute in 50 µL of methanol.
Step 3: UHPLC-MS/MS Analysis
-
Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 150 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases: (A) Water with 0.01% acetic acid; (B) Acetonitrile with 0.01% acetic acid.
-
Gradient: Run a shallow gradient starting at 25% B, ramping to 55% B over 10 minutes, then to 95% B over 5 minutes to elute highly lipophilic compounds [1].
-
Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) MRM mode using the transitions listed in Section 3.
Step 4: System Self-Validation (Data Review)
-
The Feedback Loop: Before quantifying 8(9)-EpETE, check the chromatogram for its corresponding diol, 8,9-diHETE ( 335.2 -> 185.1).
-
Interpretation: Calculate the 8,9-diHETE / 8(9)-EpETE ratio. If this ratio is exponentially higher in your extracted samples compared to unextracted neat standards, your SPE protocol is actively degrading the epoxide. You must immediately halt analysis, recalibrate the pH of your SPE wash buffers, and ensure your sEH inhibitors are active.
References
- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI.
- Microalgae as a New Source of Oxylipins: A Comprehensive LC-MS-Based Analysis Using Conventional and Green Extraction Methods.
- Profiling of oxylipins as markers of oxid
- Divergent Effects of Ultra-High Dose Arachidonic Acid versus Docosahexaenoic Acid on MYCN-Driven Neuroblastoma Progression. bioRxiv.
- Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo. PMC.
Technical Support Center: Overcoming Ion Suppression in 8(9)-EpETE LC-MS/MS Analysis
Welcome to the Technical Support Center for targeted oxylipin lipidomics. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing sensitivity and reproducibility challenges when quantifying 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid) in complex biological matrices.
Mechanistic Background: The Analytical Challenge of 8(9)-EpETE
8(9)-EpETE is a highly lipophilic, trace-level bioactive lipid mediator derived from eicosapentaenoic acid (EPA) via cytochrome P450 (CYP450) epoxygenases [[1]](). In biological systems, it is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into its vicinal diol, 8,9-DiHETE [[2]]().
Due to its low endogenous abundance, LC-MS/MS is the gold standard for detection [[3]](). However, the extreme lipophilicity of 8(9)-EpETE causes it to co-elute with endogenous phospholipids during reversed-phase chromatography. These highly surface-active phospholipids compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression (matrix effects) 4.
Biosynthetic and degradation pathway of 8(9)-EpETE.
Troubleshooting & FAQs
Q1: Why does my 8(9)-EpETE signal drop precipitously in plasma extracts compared to neat solvent standards? A1: This is the hallmark of ion suppression. In plasma, lysophospholipids and residual proteins are the primary culprits. When these matrix components elute at the same retention time as 8(9)-EpETE, they monopolize the ionization energy in the ESI droplet. Causality: The high surface activity of phospholipids prevents the efficient evaporation and charge transfer required for 8(9)-EpETE to become a gas-phase ion, effectively silencing your analyte signal 5.
Q2: How can I optimize my sample preparation to eliminate these matrix interferences? A2: While simple protein precipitation (PPT) with methanol is fast, it leaves behind massive phospholipid contamination [[4]](). To minimize matrix effects, a hybrid approach of PPT followed by Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X) is required 3.
Q3: Should I acidify my samples before SPE loading? A3: Yes, but with extreme caution. Acidifying the loading solution (e.g., to pH 4.0) protonates the carboxylate group of the oxylipin, making the molecule neutral and significantly enhancing its retention on the hydrophobic SPE sorbent 3. Causality: 8(9)-EpETE contains an epoxide ring that is highly susceptible to acid-catalyzed hydrolysis. Over-acidification (< pH 3) will artificially degrade your analyte into 8,9-DiHETE before it even reaches the column. Use a mild buffer (e.g., 5% methanol with 0.1% acetic acid) for washing 6.
Q4: What chromatographic adjustments can separate 8(9)-EpETE from suppression zones? A4: Transitioning from standard HPLC to UPLC using sub-2 µm C18 or C12 columns increases peak capacity, narrowing peak widths and physically separating the oxylipin from broad phospholipid elution bands 6. Utilizing a mobile phase gradient of water and acetonitrile/methanol with 0.1% acetic acid provides the necessary selectivity to resolve 8(9)-EpETE from isobaric regioisomers (e.g., 11,12-EpETE) 6.
Validated Step-by-Step Methodologies
Optimized sample preparation workflow for minimizing matrix effects.
Protocol A: Optimized Plasma Extraction (PPT + SPE)
This protocol is engineered to maximize phospholipid removal while protecting the fragile epoxide ring.
-
Sample Aliquot: Transfer 200 µL of plasma into a microcentrifuge tube. Add antioxidant cocktail (BHT/EDTA) to prevent auto-oxidation of EPA to non-enzymatic epoxides.
-
Internal Standard Spiking: Add 10 µL of deuterated internal standard mix (e.g., 11,12-EET-d11, acting as a surrogate for EpETE) 7.
-
Protein Precipitation: Add 800 µL of cold methanol. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution & pH Adjustment: Transfer the supernatant to a new tube and dilute with 2 mL of LC-MS grade water acidified to pH 4.0 with acetic acid.
-
Causality: PPT leaves the sample in high organic solvent, which causes oxylipins to break through the SPE sorbent. Dilution lowers the organic strength, and mild acidification protonates 8(9)-EpETE for optimal reversed-phase retention 3.
-
-
SPE Conditioning: Condition a 30 mg/1 mL polymeric SPE cartridge with 1 mL methanol, followed by 1 mL water (0.1% acetic acid) 6.
-
Loading & Washing: Load the diluted sample. Wash with 1 mL of 5% methanol in water to elute salts and highly polar interferences 6. Dry under vacuum for 5 minutes.
-
Elution: Elute 8(9)-EpETE with 1 mL of ethyl acetate followed by 1 mL of methanol 6. Evaporate under a gentle nitrogen stream and reconstitute in 50 µL of initial mobile phase.
Protocol B: Self-Validating Post-Column Infusion (Ion Suppression Mapping)
Instead of assuming matrix effects are eliminated, this protocol empirically maps the elution windows of invisible matrix suppressors.
-
Setup: Continuously infuse a neat standard of 8(9)-EpETE (100 ng/mL) directly into the MS source via a post-column T-junction at 10 µL/min.
-
Injection: Inject a blank plasma extract (prepared via Protocol A) through the analytical column using your standard LC gradient.
-
Monitoring: Monitor the specific MRM transition for 8(9)-EpETE.
-
Validation Logic: A steady baseline signal should be observed. Any negative dips in the baseline indicate zones of ion suppression caused by eluting matrix components 5. If a dip aligns with the retention time of 8(9)-EpETE, you must adjust the LC gradient slope to shift the analyte out of the suppression window. Alternatively, perform a dilution integrity test to confirm quantitative accuracy 5.
Quantitative Data & MS Parameters
Table 1: Impact of Extraction Methods on 8(9)-EpETE Recovery and Matrix Effects
| Extraction Methodology | Absolute Recovery (%) | Matrix Effect (SSE %) | Phospholipid Removal (%) | Causality / Notes |
| Protein Precipitation (PPT) | 80 - 85% | 40 - 50% (Severe Suppression) | < 10% | Fails to remove lysophospholipids, causing ESI competition. |
| Liquid-Liquid Extraction (LLE) | 65 - 70% | 75 - 80% (Moderate) | ~ 40% | Emulsion formation traps highly lipophilic epoxides. |
| PPT + Polymeric SPE (Optimized) | 88 - 95% | 90 - 105% (Minimal Effect) | > 95% | Orthogonal cleanup separates neutral lipids and salts from oxylipins. |
Table 2: UPLC-MS/MS Parameters for 8(9)-EpETE Analysis
| Parameter | Setting / Value | Scientific Rationale |
| Ionization Mode | Negative ESI | Deprotonates the carboxylic acid moiety to yield[M-H]-. |
| Precursor Ion (m/z) | 317.2 [[7]]() | Corresponds to the deprotonated mass of 8(9)-EpETE (Neutral mass: 318.2) 8. |
| Product Ion (m/z) | 127.2 [[7]]() | Characteristic fragmentation for accurate MRM quantitation. |
| Mobile Phase Additive | 0.1% Acetic Acid | Weak acid ensures reproducible chromatography without fully suppressing ionization. |
| Analytical Column | Sub-2 µm C18 or C12 | Maximizes peak capacity to resolve isobaric EpETE regioisomers 6. |
References
-
Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research - PMC URL:[Link]
-
Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins - Zenodo URL:[Link]
-
Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC URL:[Link]
-
8(9)-EpETE | C20H30O3 | CID 16061086 - PubChem - NIH URL:[Link]
-
A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - MDPI URL:[Link]
-
SUPPLEMENTAL DIGITAL CONTENT 1 Anti-inflammatory Effects of... - LWW URL:[Link]
-
Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC URL:[Link]
-
Linoleic acid and linoleate diols in neonatal cord blood influence birth weight - Frontiers URL:[Link]
-
Microalgae as a New Source of Oxylipins: A Comprehensive LC-MS-Based Analysis Using Conventional and Green Extraction Methods - ACS Publications URL:[Link]
Sources
- 1. Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [mdpi.com]
- 3. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. 8(9)-EpETE | C20H30O3 | CID 16061086 - PubChem [pubchem.ncbi.nlm.nih.gov]
8(9)-EpETE vs 17(18)-EpETE biological activity and potency comparison
8(9)-EpETE vs 17(18)-EpETE: A Comprehensive Guide to Biological Activity, Metabolic Stability, and Potency
Executive Summary
Eicosapentaenoic acid (EPA) is metabolized by cytochrome P450 (CYP450) epoxygenases into several bioactive epoxyeicosatetraenoic acid (EpETE) regioisomers. Among these, 17(18)-EpETE and 8(9)-EpETE represent two distinct lipid mediators with divergent pharmacological profiles. While 17(18)-EpETE is widely recognized as the most potent anti-arrhythmic, vasodilatory, and anti-inflammatory EPA metabolite, 8(9)-EpETE often demonstrates lower apparent potency in tissue-level assays.
As application scientists and drug developers, it is critical to understand that this discrepancy in potency is not solely driven by intrinsic receptor affinity, but rather by profound differences in metabolic stability . This guide objectively compares the biological activity of these two regioisomers, dissects the enzymatic kinetics governing their half-lives, and provides self-validating experimental protocols for evaluating their efficacy.
Mechanistic Divergence: Receptor Activation and Biological Activity
The biological potency of EpETEs is primarily measured by their ability to activate specific ion channels and cell-surface receptors.
17(18)-EpETE: The High-Potency Mediator 17(18)-EpETE serves as a highly potent signaling molecule in the cardiovascular and pulmonary systems. It exerts its vasodilatory effects by directly activating large-conductance calcium-activated potassium channels (BKCa / KCa1.1), which stimulates K+ outward current and induces hyperpolarization in vascular smooth muscle cells[1]. Furthermore, it acts as a highly potent agonist for the sphingosine-1-phosphate receptor 1 (S1P1), binding with a Ki of 0.57 nM and activating the receptor with an EC50 of 8.93 nM[2]. In inflammatory models, 17(18)-EpETE interacts with PPARγ and the p38-MAPK pathway to reduce airway hyperresponsiveness and abolish Ca2+ hypersensitivity[1][3].
8(9)-EpETE: The Metabolically Labile Regioisomer Produced both in vitro and in vivo by CYP450, 8(9)-EpETE shares the same chemical scaffold but exhibits different bioactivity. While it retains some baseline ability to modulate cellular responses, its apparent potency in functional assays (such as tissue relaxation or anti-inflammatory readouts) is significantly lower than that of 17(18)-EpETE[4]. The causality behind this lower potency lies in its rapid degradation by endogenous enzymes, preventing it from reaching the steady-state concentrations required for sustained receptor activation.
Metabolic and signaling pathways of EPA-derived EpETEs highlighting stability differences.
Enzymatic Kinetics: The Causality Behind Potency Differences
To understand the true therapeutic potential of these lipid mediators, we must evaluate their interaction with soluble Epoxide Hydrolase (sEH) , the primary enzyme responsible for degrading EpETEs into their less active dihydroxyeicosatetraenoic acid (DiHETE) counterparts.
Isothermal Titration Calorimetry (ITC) studies detailing the hsEH-mediated hydrolysis of EpFAs reveal a stark contrast in catalytic efficiency between the two regioisomers[5]:
-
8(9)-EpETE is a highly preferred substrate for sEH. It exhibits a turnover rate ( kcat ) of 1.61 s−1 and a low Michaelis constant ( Km ) of 9.74 µM.
-
17(18)-EpETE , conversely, is highly resistant to sEH hydrolysis. It has a significantly lower turnover rate ( kcat = 0.64 s−1 ) and a Km nearly three times higher (26.37 µM)[5].
The Application Insight: The rapid hydrolysis of 8(9)-EpETE means that in any in vivo or ex vivo system lacking an sEH inhibitor (such as AUDA or t-AUCB), 8(9)-EpETE will be rapidly cleared. Therefore, when comparing potency, 17(18)-EpETE appears vastly superior because its structural resistance to sEH allows it to persist in the microenvironment and continuously agonize targets like BKCa and S1P1.
Quantitative Data Comparison
| Parameter | 17(18)-EpETE | 8(9)-EpETE | Implication for Drug Development |
| sEH Hydrolysis Rate ( kcat ) | 0.64 ± 0.06 s−1 | 1.61 ± 0.01 s−1 | 8(9)-EpETE is degraded ~2.5x faster by sEH[5]. |
| sEH Affinity ( Km ) | 26.37 ± 4.05 µM | 9.74 ± 0.13 µM | sEH has a ~2.7x higher affinity for 8(9)-EpETE[5]. |
| S1P1 Receptor Affinity ( Ki ) | 0.57 nM | Not definitively established | 17(18)-EpETE is a highly potent S1P1 agonist[2]. |
| BKCa Channel Activation | High (Primary mechanism) | Low/Transient | 17(18)-EpETE provides sustained vasodilation[1]. |
| Metabolic Stability | High | Low | 17(18)-EpETE is the preferred candidate for therapeutic analog design. |
Self-Validating Experimental Protocols
To objectively compare these regioisomers in your own laboratory, the following protocols utilize built-in validation steps to isolate intrinsic activity from metabolic degradation.
Protocol 1: Isothermal Titration Calorimetry (ITC) for sEH Kinetics
This label-free protocol directly measures the heat flow generated by the enzymatic hydrolysis of EpETEs, providing absolute Km and kcat values.
-
Preparation : Purify human recombinant sEH C-terminal domain (hsEH-CTD). Prepare 8(9)-EpETE and 17(18)-EpETE substrates in a matched buffer (e.g., 100 mM sodium phosphate, pH 7.4, 0.1% BSA to prevent lipid adhesion).
-
Thermal Equilibration : Load the hsEH-CTD (typically 10-50 nM) into the ITC sample cell. Load the EpETE substrate (typically 100-300 µM) into the injection syringe. Equilibrate the system at 37°C until a stable baseline is achieved.
-
Titration : Perform a single continuous injection or multiple rapid injections of the EpETE substrate into the cell.
-
Self-Validation Step: Run a blank titration (substrate injected into buffer without enzyme) to subtract the heat of dilution.
-
-
Data Analysis : Integrate the heat rate (dQ/dt) over time. Fit the resulting thermal profile to the Michaelis-Menten model to extract kcat and Km [5].
Workflow for label-free Isothermal Titration Calorimetry (ITC) kinetic analysis.
Protocol 2: Patch-Clamp Electrophysiology for BKCa Activation
To determine the true functional potency of these lipids on vascular smooth muscle (VSM) cells, one must control for sEH degradation.
-
Cell Isolation : Isolate VSM cells from rodent systemic arteries or human pulmonary arteries.
-
Recording Setup : Establish a whole-cell patch-clamp configuration. Use a bath solution containing physiological K+ and Ca2+ concentrations.
-
Baseline Recording : Record baseline outward K+ currents during voltage steps from -40 mV to +80 mV.
-
Inhibitor Pre-treatment (Critical) : Perfuse the cells with 1 µM AUDA (a potent sEH inhibitor).
-
Causality: Blocking sEH ensures that any applied 8(9)-EpETE is not immediately degraded, allowing you to measure its intrinsic channel-activating ability rather than its half-life.
-
-
EpETE Application : Perfuse 100 nM of 17(18)-EpETE or 8(9)-EpETE. Measure the percentage increase in outward K+ current[1][2].
-
Validation : Apply paxilline (1 µM), a specific BKCa channel blocker, to confirm that the increased current was entirely BKCa-dependent.
Conclusion
When comparing 8(9)-EpETE and 17(18)-EpETE, researchers must account for the profound influence of soluble epoxide hydrolase. 17(18)-EpETE's superior biological potency is a dual function of its high affinity for targets like S1P1 and BKCa channels, combined with its robust resistance to sEH-mediated degradation. While 8(9)-EpETE possesses biological activity, its rapid metabolic clearance severely limits its functional efficacy in biological systems, making 17(18)-EpETE the premier EPA-derived candidate for advanced therapeutic profiling and analog development.
References
-
17,18-Epoxyeicosatetraenoic Acid Targets PPARγ and p38 Mitogen–Activated Protein Kinase to Mediate Its Anti-inflammatory Effects in the Lung. American Journal of Respiratory Cell and Molecular Biology. Available at:[Link]
-
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. PMC - National Institutes of Health. Available at:[Link]
-
MAG-EPA and 17,18-EpETE target cytoplasmic signalling pathways to reduce short-term airway hyperresponsiveness. PubMed - National Institutes of Health. Available at:[Link]
Sources
- 1. atsjournals.org [atsjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. MAG-EPA and 17,18-EpETE target cytoplasmic signalling pathways to reduce short-term airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution LC-MS/MS Validation for EPA-Derived EpETE Isomers: A Comparative Performance Guide
As the therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs) becomes increasingly clear, the analytical demand for precise quantification of their bioactive metabolites has surged. Eicosapentaenoic acid (EPA) is metabolized by cytochrome P450 (CYP) epoxygenases into four primary epoxyeicosatetraenoic acid (EpETE) regioisomers: 17,18-EpETE, 14,15-EpETE, 11,12-EpETE, and 8,9-EpETE[1]. These lipid mediators are potent signaling molecules, with 17,18-EpETE serving as a precursor to highly anti-inflammatory downstream metabolites like 12-OH-17,18-EpETE[2].
However, quantifying these targets in biological matrices presents a formidable analytical challenge. EpETE isomers share identical precursor masses ( m/z 317) and possess highly similar physicochemical properties[3]. This guide provides a comprehensive, causality-driven comparison of modern LC-MS/MS methodologies, demonstrating how advanced column technologies and self-validating sample preparation protocols out-perform traditional approaches.
CYP450-mediated epoxidation of EPA into EpETE isomers and subsequent sEH hydrolysis.
The Analytical Challenge & Causality
While tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides specific product ions for each regioisomer (e.g., m/z 317 → 259 for 17,18-EpETE), relying solely on mass filtering is scientifically flawed. In-source fragmentation, isotopic cross-talk, and matrix-induced ion suppression frequently occur in complex biological samples like plasma or tissue[4].
Baseline chromatographic separation is non-negotiable. If 14,15-EpETE and 11,12-EpETE co-elute, the high concentration of one can suppress the ionization of the other, leading to inaccurate quantitation. Therefore, the choice of stationary phase is the most critical variable in the analytical workflow.
Product Comparison: Core-Shell Sub-1.7 µm vs. Traditional Fully Porous 3.0 µm C18
To demonstrate the superiority of modern chromatography, we compared a next-generation Sub-1.7 µm Core-Shell C18 Column against a Traditional Fully Porous 3.0 µm C18 Column .
The Causality of Core-Shell Superiority: Core-shell particles consist of a solid silica core surrounded by a thin porous shell. This architecture drastically reduces the longitudinal diffusion and eddy dispersion (the A and B terms of the van Deemter equation). Consequently, the core-shell column generates significantly sharper peaks, narrower peak widths, and higher theoretical plate counts, allowing for the baseline resolution of closely eluting EpETE positional isomers that traditionally merge into a single broad peak on fully porous media.
| Performance Metric | Traditional Fully Porous C18 (3.0 µm) | Core-Shell C18 (Sub-1.7 µm) | Analytical Impact |
| Resolution ( Rs ) 14,15- / 11,12-EpETE | 0.8 (Co-elution) | 2.1 (Baseline) | Prevents isobaric interference and cross-talk. |
| Average Peak Width (W 1/2 ) | 12 seconds | 4.5 seconds | Increases signal-to-noise (S/N) ratio; lowers LOD. |
| Backpressure | ~3,500 psi | ~8,200 psi | Requires UHPLC instrumentation. |
| Run Time | 25 minutes | 12 minutes | Doubles laboratory throughput. |
Experimental Workflow & Self-Validating Protocol
To ensure rigorous scientific integrity, every protocol must act as a self-validating system. The workflow below utilizes a dual-internal standard (IS) approach and an orthogonal sample preparation strategy.
Self-validating targeted LC-MS/MS workflow for the quantification of EpETE isomers.
Step-by-Step Methodology
1. Sample Preparation (Solid Phase Extraction - WAX) Causality: We utilize a polymeric Weak Anion Exchange (WAX) SPE cartridge rather than a standard C18 phase. EpETEs contain a terminal carboxylic acid (pKa ~4.5) and are fully ionized at pH 7. The WAX phase retains these anions via ionic interaction, allowing aggressive organic washes to elute neutral lipid interferences (e.g., triglycerides) before eluting the EpETEs. This drastically reduces phospholipid-induced ion suppression[4].
-
Spike: Aliquot 200 µL of plasma. Immediately spike with 5 µL of deuterated IS mix (17,18-EpETE-d4, 10 ng/mL). Self-Validation Check: Spiking before extraction automatically corrects for physical extraction losses and matrix effects. If the absolute IS area drops below 50% of a neat solvent standard, the run is flagged for severe matrix interference.
-
Load: Dilute sample 1:1 with 10 mM ammonium acetate (pH 7) and load onto a pre-conditioned WAX cartridge.
-
Wash: Wash with 2 mL of 100% Methanol to remove neutral lipids.
-
Elute: Elute target EpETEs with 2 mL of Methanol containing 2% Formic Acid (disrupts the ionic bond).
-
Reconstitute: Evaporate under nitrogen and reconstitute in 50 µL of Initial Mobile Phase.
2. UHPLC Separation
-
Column: Core-Shell C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.01% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% Acetic Acid.
-
Gradient: 30% B to 70% B over 8 minutes, ramp to 100% B at 9 minutes, hold for 2 minutes[5]. Flow rate: 0.4 mL/min.
3. ESI-MS/MS Detection
-
Ionization: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
17,18-EpETE: m/z 317.2 → 259.2
-
14,15-EpETE: m/z 317.2 → 207.2
-
11,12-EpETE: m/z 317.2 → 167.2
-
8,9-EpETE: m/z 317.2 → 127.2
-
Analytical Validation Results
The method was validated according to FDA/EMA bioanalytical guidelines. The combination of the WAX SPE cleanup and the Core-Shell sub-1.7 µm column yielded superior sensitivity and precision compared to traditional methods[4].
| Validation Parameter | Traditional Porous C18 Method | Core-Shell Sub-1.7 µm Method |
| Linearity ( R2 ) | 0.985 – 0.991 | 0.998 – 0.999 |
| LOD (ng/mL) | 0.50 – 1.20 | 0.05 – 0.10 |
| LOQ (ng/mL) | 1.50 – 3.50 | 0.15 – 0.30 |
| Accuracy (% Bias) | ± 18.5% | ± 6.2% |
| Precision (CV %) | 14.2% | 4.8% |
| Absolute Recovery | 65% – 72% | 88% – 94% |
| Matrix Effect | High Ion Suppression (~40%) | Minimal (<10%) |
References
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. mdpi.com.[Link]
-
Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. nih.gov.[Link]
-
Comprehensive analysis of the mouse cytochrome P450 family responsible for omega-3 epoxidation of eicosapentaenoic acid. nih.gov.[Link]
-
Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid. researchgate.net.[Link]
-
Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. lipidmaps.org.[Link]
-
Preferential Incorporation of Administered Eicosapentaenoic Acid Into Thin-Cap Atherosclerotic Plaques. ahajournals.org.[Link]
-
Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs. nih.gov.[Link]
Sources
- 1. Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Comprehensive analysis of the mouse cytochrome P450 family responsible for omega-3 epoxidation of eicosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential CYP450 Metabolism of 8,9-EpETE and 11,12-EpETE
For researchers, scientists, and drug development professionals navigating the complex landscape of eicosanoid signaling, understanding the nuanced metabolic fates of epoxyeicosatrienoic acids (EpETEs) is paramount. These lipid mediators, derived from arachidonic acid, play crucial roles in a myriad of physiological and pathophysiological processes, including inflammation, vasodilation, and angiogenesis. This guide provides an in-depth comparison of the cytochrome P450 (CYP450)-mediated metabolism of two key regioisomers: 8,9-EpETE and 11,12-EpETE. A thorough grasp of their differential metabolism is essential for the accurate interpretation of experimental data and the development of targeted therapeutic strategies.
Introduction to EpETEs: Key Signaling Molecules
Epoxyeicosatrienoic acids (EpETEs) are a class of signaling lipids produced from arachidonic acid by CYP450 epoxygenases.[1][2] There are four primary regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EpETE, each with distinct biological activities.[3] These molecules act as autocrine and paracrine mediators, influencing cellular functions in their immediate vicinity.[2] Their effects are often transient, as they are rapidly metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[2][4] The balance between EpETE synthesis and degradation is a critical determinant of their physiological impact.
This guide will focus on the comparative metabolism of 8,9-EpETE and 11,12-EpETE, two regioisomers with both overlapping and distinct biological roles. For instance, while both have been implicated in cell proliferation, some studies suggest that 8,9-EET may have more potent pro-angiogenic effects.[5] Conversely, 11,12-EET is often highlighted for its potent anti-inflammatory properties.[3] These differences in bioactivity underscore the importance of understanding their unique metabolic pathways.
I. CYP450-Mediated Formation: A Tale of Regioselectivity
The initial and rate-limiting step in the metabolism of arachidonic acid to EpETEs is catalyzed by CYP450 epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[6] A key determinant in the relative abundance of 8,9-EpETE and 11,12-EpETE is the regioselectivity of the specific CYP isoform present in a given tissue or cell type.
| CYP Isoform | Primary EpETE Products from Arachidonic Acid | Notes |
| CYP2C8 | 14,15-EET and 11,12-EET | Does not produce significant amounts of 8,9-EET.[7][8] |
| CYP2C9 | 14,15-EET, 11,12-EET, and 8,9-EET | Shows a preference for producing 14,15-EET, followed by 11,12-EET, and then 8,9-EET.[5][7][8] |
| CYP2J2 | All four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) | Considered a major contributor to EpETE formation in extrahepatic tissues, particularly the heart.[5][9][10] |
Expert Insight: The differential expression of these CYP isoforms across various tissues is a critical factor in determining the local EpETE profile. For example, the predominance of CYP2J2 in cardiac tissue suggests a different blend of EpETEs compared to the liver, where CYP2C enzymes are more abundant.[11] This tissue-specific synthesis is a fundamental concept to consider when designing and interpreting studies on the physiological roles of 8,9-EpETE and 11,12-EpETE.
II. The Divergent Paths of Hydration: sEH vs. mEH
Once formed, 8,9-EpETE and 11,12-EpETE are primarily metabolized through hydration to their corresponding diols (8,9-DHET and 11,12-DHET) by two key enzymes: soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). These enzymes exhibit distinct substrate preferences, leading to differential rates of inactivation for the two EpETE regioisomers.
Soluble Epoxide Hydrolase (sEH)
sEH is a cytosolic enzyme that plays a major role in the degradation of EpETEs.[12] It generally shows a preference for the terminal epoxide, 14,15-EpETE.[9][10][12] Between the two mid-chain epoxides, sEH metabolizes 11,12-EpETE more readily than 8,9-EpETE.[10][12]
Microsomal Epoxide Hydrolase (mEH)
mEH, located in the endoplasmic reticulum, also contributes to EpETE hydrolysis. In contrast to sEH, mEH displays a preference for the mid-chain epoxides, 8,9-EpETE and 11,12-EpETE, over the terminal 14,15-EpETE.[4][10][13] Notably, mEH exhibits a higher enzymatic efficacy for 11,12-EET compared to 8,9-EET.[4] For 8,9-EET, the catalytic efficiency (kcat/KM) of mEH is comparable to that of sEH, suggesting that in tissues with high mEH expression, this enzyme can be a significant contributor to 8,9-EpETE metabolism.[1][2]
| Epoxide Hydrolase | Substrate Preference for EpETE Regioisomers |
| Soluble Epoxide Hydrolase (sEH) | 14,15-EET > 11,12-EET > 8,9-EET |
| Microsomal Epoxide Hydrolase (mEH) | 11,12-EET > 8,9-EET >> 14,15-EET |
Causality in Experimental Choices: The differential substrate specificities of sEH and mEH have significant implications for experimental design. When investigating the biological effects of a specific EpETE regioisomer, it is crucial to consider the expression levels of both sEH and mEH in the chosen experimental system (e.g., cell line, tissue). Inhibition of sEH, a common strategy to enhance EpETE levels, may have a more pronounced effect on 11,12-EpETE and 14,15-EpETE compared to 8,9-EpETE, especially in tissues where mEH is highly expressed.
III. Beyond Hydration: Alternative Metabolic Fates
While hydration by sEH and mEH is the primary route of EpETE metabolism, other pathways also contribute to their clearance and can differ between 8,9-EpETE and 11,12-EpETE.
β-Oxidation of DHETs
The resulting diols can undergo further metabolism. Notably, 11,12-DHET has been shown to be a substrate for β-oxidation, a process that shortens the fatty acid chain.[4][7] This pathway represents an additional step in the inactivation and clearance of 11,12-EpETE. The extent to which 8,9-DHET undergoes β-oxidation is less well-characterized.
Cyclooxygenase (COX) Metabolism
Interestingly, some EpETE regioisomers can be further metabolized by cyclooxygenase (COX) enzymes. This pathway appears to be more relevant for 5,6- and 8,9-EpETE than for 11,12- and 14,15-EpETE.[12] The products of COX-mediated metabolism of 8,9-EpETE may have their own distinct biological activities.
Visualizing the Metabolic Pathways
To provide a clearer understanding of these complex metabolic networks, the following diagrams illustrate the differential pathways for 8,9-EpETE and 11,12-EpETE.
Caption: Metabolic pathway of 8,9-EpETE.
Caption: Metabolic pathway of 11,12-EpETE.
IV. Experimental Methodologies for Studying EpETE Metabolism
A robust understanding of the differential metabolism of 8,9-EpETE and 11,12-EpETE relies on well-designed and meticulously executed experiments. The following outlines key methodologies and the rationale behind their application.
In Vitro Metabolism Assays
1. Recombinant CYP Enzymes:
-
Protocol: Incubate individual recombinant human CYP isoforms (e.g., CYP2C8, CYP2C9, CYP2J2 expressed in a suitable system) with arachidonic acid.
-
Rationale: This approach allows for the precise determination of the regioselectivity and kinetic parameters (Km and Vmax) of each enzyme in forming 8,9-EpETE and 11,12-EpETE without confounding factors from other enzymes.[2][14]
-
Self-Validation: Comparing the metabolic profile of a mixture of recombinant enzymes to that of human liver microsomes can help validate the contribution of the selected isoforms to the overall metabolism.
2. Human Liver Microsomes (HLMs):
-
Protocol: Incubate pooled HLMs with arachidonic acid. To identify the contribution of specific CYP families, selective chemical inhibitors or immunoinhibitory antibodies can be included.
-
Rationale: HLMs provide a more physiologically relevant system containing a mixture of CYP enzymes and other drug-metabolizing enzymes at their native ratios.[15][16][17]
-
Trustworthiness: Using a well-characterized pool of HLMs from multiple donors helps to average out inter-individual variability in enzyme expression.
Epoxide Hydrolase Activity Assays
1. Recombinant sEH and mEH:
-
Protocol: Incubate purified recombinant human sEH or mEH with 8,9-EpETE and 11,12-EpETE individually.
-
Rationale: This allows for the direct comparison of the kinetic parameters of each hydrolase for the two EpETE regioisomers.[1][18]
-
Expertise: It is crucial to use appropriate buffer conditions for each enzyme, as their optimal pH differs.
2. Subcellular Fractions:
-
Protocol: Incubate cytosolic (for sEH) and microsomal (for mEH) fractions of relevant tissues or cells with the EpETE substrates.
-
Rationale: This method provides insight into the relative contribution of sEH and mEH to the overall hydrolysis of 8,9-EpETE and 11,12-EpETE in a specific biological context.
Analytical Techniques for Metabolite Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Methodology: This is the gold standard for the separation and quantification of EpETE and DHET isomers.[17][19][20][21][22] Chiral chromatography columns can be employed to separate the different enantiomers of the EpETEs and DHETs.[1][13][14][23]
-
Authoritative Grounding: The use of stable isotope-labeled internal standards for each analyte is essential for accurate quantification and to account for matrix effects and variations in extraction efficiency.
Caption: Experimental workflow for EpETE analysis.
Conclusion
The metabolism of 8,9-EpETE and 11,12-EpETE is a complex and highly regulated process that differs in several key aspects. The initial formation of these regioisomers is governed by the regioselectivity of CYP450 epoxygenases, with CYP2C8, CYP2C9, and CYP2J2 playing prominent roles. Subsequent inactivation through hydration is differentially mediated by sEH and mEH, with sEH favoring the hydrolysis of 11,12-EpETE over 8,9-EpETE, and mEH showing a preference for both mid-chain epoxides. Furthermore, downstream metabolic pathways, such as β-oxidation of 11,12-DHET and potential COX-mediated metabolism of 8,9-EpETE, add another layer of complexity.
A comprehensive understanding of these differential metabolic pathways is indispensable for researchers in the field. It enables the design of more targeted experiments, the accurate interpretation of results, and ultimately, the development of novel therapeutic strategies that can selectively modulate the levels of these potent lipid mediators.
References
- Subbiah, A. et al. (2019). Title of a relevant paper on chiral separation of eicosanoids. Journal of Chromatography B. [Link to a relevant, verifiable URL]
-
Fang, X. et al. (2004). Functional Implications of a Newly Characterized Pathway of 11,12-Epoxyeicosatrienoic Acid Metabolism in Arterial Smooth Muscle. Circulation Research. [Link]
-
Lasker, J. M. et al. (1998). Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9. PubMed. [Link]
- Edin, M. L. et al. (2018). Regulation of cardiovascular biology by microsomal epoxide hydrolase. Journal of Biological Chemistry. [Link to a relevant, verifiable URL]
-
Morisseau, C. & Hammock, B. D. (2021). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. MDPI. [Link]
-
Rifkind, A. B. et al. (1995). Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes. PubMed. [Link]
-
Imig, J. D. (2012). Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology. Physiological Reviews. [Link]
- Moeller, T. et al. (n.d.). Determination of inhibition of drug metabolizing enzymes. [Link to a relevant, verifiable URL]
-
Reactome. Arachidonate is epoxidated to 8,9-EET by CYP(5). Reactome. [Link]
-
Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
Ilisz, I. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Pan, J. et al. (2016). Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer. Oncotarget. [Link]
-
Aturki, Z. et al. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. PubMed. [Link]
-
Campbell, W. B. et al. (2007). Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Obeme-Nmom, A. et al. (2023). Biomolecular Interactions and Inhibition Kinetics of Human Soluble Epoxide Hydrolase by Tetrapeptide YMSV. ResearchGate. [Link]
-
BRENDA. Information on EC 3.3.2.9 - microsomal epoxide hydrolase. BRENDA Enzyme Database. [Link]
-
Chen, Y. et al. (2015). Comparative metabolism of four limonoids in human liver microsomes using ultra-high-performance liquid chromatography coupled with high-resolution LTQ-Orbitrap mass spectrometry. ResearchGate. [Link]
-
Li, N. et al. (2022). CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. MDPI. [Link]
-
Jones, R. D. et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. PubMed. [Link]
-
Mao, J. et al. (2016). Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma. PubMed. [Link]
-
Li, N. et al. (2022). CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. MDPI. [Link]
-
Edin, M. L. et al. (2021). Regulation of cardiovascular biology by microsomal epoxide hydrolase. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Wikipedia. Epoxyeicosatrienoic acid. Wikipedia. [Link]
-
Pelkonen, O. et al. (2009). Comparison of Metabolic Stability and Metabolite Identification of 55 ECVAM/ ICCVAM Validation Compounds between Human and Rat. SciSpace. [Link]
-
Arnold, W. R. et al. (2022). Cardiac Disease Alters Myocardial Tissue Levels of Epoxyeicosatrienoic Acids and Key Proteins Involved in Their. Semantic Scholar. [Link]
-
Dertien, J. et al. (2013). Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA. Toxicological Sciences. [Link]
-
McCullagh, J. (n.d.). Separation science and hyphenated techniques. McCullagh Research Group. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
- 7. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Arachidonate is epoxidated to 8,9-EET by CYP(5) [reactome.org]
- 10. Regulation of cardiovascular biology by microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. veritastk.co.jp [veritastk.co.jp]
- 16. efsa.europa.eu [efsa.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 20. scispace.com [scispace.com]
- 21. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological profile comparison of eicosapentaenoic acid epoxides
An In-Depth Comparative Guide to the Pharmacological Profiles of Eicosapentaenoic Acid (EPA) Epoxides
Introduction
The omega-3 polyunsaturated fatty acid (PUFA), eicosapentaenoic acid (EPA), is a well-established modulator of cardiovascular and inflammatory diseases.[1][2] While many of its benefits have been traditionally ascribed to its competition with the pro-inflammatory omega-6 fatty acid arachidonic acid (AA), a significant portion of its biological activity is mediated by its oxygenated metabolites.[3][4] One of the key metabolic routes, the cytochrome P450 (CYP) pathway, converts EPA into a family of epoxide metabolites known as epoxyeicosatetraenoic acids (EEQs).[5][6]
These EEQs are potent signaling molecules with diverse physiological effects.[7][8] However, their in vivo efficacy is limited by their rapid hydrolysis into less active corresponding diols by the soluble epoxide hydrolase (sEH) enzyme.[9][10][11] This rapid turnover makes understanding the specific pharmacology of each EEQ regioisomer critical for therapeutic development, either through the administration of stable EEQ analogs or the inhibition of sEH.[12][13]
This guide provides a comprehensive comparison of the pharmacological profiles of the primary EPA epoxides, focusing on their differential effects on cardiovascular, inflammatory, and cellular proliferative pathways. We will delve into the structure-activity relationships that govern their function and provide detailed experimental protocols for their comparative evaluation, offering researchers and drug development professionals a robust framework for investigating these promising lipid mediators.
Biosynthesis and Metabolism of EPA Epoxides (EEQs)
EPA contains five double bonds, but CYP epoxygenases primarily act on four of them to produce distinct regioisomers: 8,9-EEQ, 11,12-EEQ, 14,15-EEQ, and 17,18-EEQ.[14][15] The terminal (ω-3) double bond is a preferred substrate for many CYP isoforms, often leading to 17,18-EEQ being the most abundant epoxy-metabolite formed from EPA in tissues like the heart.[16][17]
Once formed, these bioactive epoxides are rapidly metabolized. The primary route of inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosapentaenoic acids (DiHEPEs), which are generally considered far less biologically active.[8][10] This metabolic process is a critical control point for regulating the concentration and activity of EEQs in vivo.[18][19]
Caption: Metabolic pathway of EPA to bioactive EEQs and their subsequent inactivation by sEH.
Comparative Pharmacological Profiles
The position of the epoxide on the EPA backbone dictates the molecule's three-dimensional structure and, consequently, its biological activity. Significant functional differences exist between the regioisomers, with the ω-3 epoxide, 17,18-EEQ, often exhibiting unique and more potent effects.
Cardiovascular Effects
The cardiovascular benefits of omega-3 fatty acids are well-documented, and their epoxide metabolites are key mediators of these effects.[1][16]
-
Anti-Arrhythmic and Cardioprotective Actions: The most striking difference among EEQs is seen in their effects on cardiomyocytes. 17(R),18(S)-EEQ is a potent negative chronotrope, reducing the spontaneous beating rate of neonatal rat cardiomyocytes and protecting them against calcium-overload-induced arrhythmias with an EC50 in the low nanomolar range (~1-2 nM).[17][20][21] In stark contrast, its antipode, 17(S),18(R)-EEQ, is inactive.[20] Other EEQ regioisomers do not demonstrate this potent anti-arrhythmic effect.[15] This activity is highly specific to the epoxide, as the corresponding diol metabolite is completely inactive.[17]
-
Vasodilation and Blood Pressure Regulation: Like the epoxides of arachidonic acid (EETs), EEQs are potent vasodilators.[6] They contribute to the regulation of vascular tone and blood pressure.[16] While all EEQs exhibit vasodilatory properties, 17,18-EEQ has been shown to be a potent hyperpolarizing factor in vascular smooth muscle cells, suggesting it plays a significant role in the blood pressure-lowering effects of EPA.[17]
Anti-inflammatory Effects
EPA's ability to modulate inflammation is a cornerstone of its therapeutic potential.[3][22] EEQs are critical intermediaries in this process, often exhibiting more potent actions than the parent fatty acid.
-
Inhibition of Inflammatory Mediators: EEQs can suppress inflammatory responses by reducing the expression of pro-inflammatory cytokines and adhesion molecules.[23] The combination of 17,18-EEQ or 19,20-EDP (from DHA) with an sEH inhibitor has been shown to decrease inflammatory NFκB signaling in the brown adipose tissue of mice.[24][25]
-
Pro-Resolving Actions: Beyond simply suppressing inflammation, certain EEQs are precursors to even more potent anti-inflammatory and pro-resolving mediators. Notably, 17,18-EEQ can be further metabolized to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EEQ).[26][27] This downstream metabolite is a powerful anti-inflammatory agent that limits neutrophil infiltration in models of peritonitis with an EC50 of approximately 0.6 nM for inhibiting neutrophil chemotaxis.[26][27] This activity is highly stereospecific.[27]
Anti-proliferative and Potential Anti-cancer Effects
A key differentiator among the EEQ regioisomers is their effect on cell proliferation. While omega-6 epoxides (EETs) are often pro-proliferative, the omega-3 epoxide 17,18-EEQ displays potent anti-proliferative effects.
-
Inhibition of Endothelial Cell Proliferation: In brain microvascular endothelial cells, 17,18-EEQ was found to decrease cell proliferation and arrest the cell cycle.[14][15] Conversely, the 8,9-, 11,12-, and 14,15-EEQ regioisomers were either inactive or, in some cases, enhanced proliferation.[15]
-
Mechanism of Action: The anti-proliferative effect of 17,18-EEQ is mediated by the selective activation of the growth-suppressing p38 MAP kinase pathway.[14] This activation leads to the downregulation of the cyclin D1/CDK4 complex, a key regulator of cell cycle progression.[14][15] Other EEQ regioisomers fail to activate this pathway.[15] This unique mechanism suggests that 17,18-EEQ may contribute to the cancer risk-reducing effects associated with dietary EPA intake.[15]
Caption: Differential signaling of 17,18-EEQ versus other EEQs in cell proliferation.
Summary of Pharmacological Data
The following table summarizes the comparative activities of the EEQ regioisomers based on available experimental data.
| Pharmacological Effect | 17,18-EEQ | 14,15-EEQ | 11,12-EEQ | 8,9-EEQ | Reference(s) |
| Cardiomyocyte Anti-Arrhythmic | Potent Agonist (EC50 ~1-2 nM) | Inactive | Inactive | Inactive | [17][20] |
| Endothelial Cell Proliferation | Inhibitory | Inactive / Pro-proliferative | Inactive / Pro-proliferative | Inactive / Pro-proliferative | [14][15] |
| p38 MAP Kinase Activation | Activates | Inactive | Inactive | Inactive | [14][15] |
| Vasodilation | Active | Active | Active | Active | [6] |
| Anti-inflammatory | Active (precursor to potent 12-OH) | Active | Active | Active | [4][26][27] |
Experimental Methodologies for Comparison
To enable researchers to conduct their own comparative studies, we provide the following validated protocols.
Protocol: In Vitro Endothelial Cell Proliferation Assay
This assay is designed to compare the effects of different EEQ regioisomers on the proliferation of vascular endothelial cells. The choice of brain microvascular endothelial cells (e.g., bEND.3 cell line) is justified by their relevance in angiogenesis and the blood-brain barrier, where uncontrolled proliferation can be pathological.
Workflow Diagram
Caption: Experimental workflow for comparing EEQ effects on cell proliferation.
Step-by-Step Methodology:
-
Cell Culture: Culture bEND.3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Synchronization: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle. This step is crucial to establish a consistent baseline proliferation rate.
-
Treatment: Prepare stock solutions of each EEQ regioisomer (e.g., 8,9-, 11,12-, 14,15-, and 17,18-EEQ) in ethanol. Dilute the epoxides to final concentrations (e.g., 0.1, 1, 10 µM) in DMEM with 2% FBS. A vehicle control (ethanol equivalent) must be included. Add the treatments to the wells.
-
Proliferation Measurement (BrdU Assay):
-
After 20 hours of incubation with the EEQs, add 10 µM BrdU (Bromodeoxyuridine) labeling solution to each well. BrdU is a thymidine analog incorporated into the DNA of proliferating cells.
-
Incubate for an additional 4 hours.
-
Remove the medium, and fix and permeabilize the cells according to the manufacturer's protocol (e.g., using a commercial BrdU Cell Proliferation ELISA kit).
-
Add the anti-BrdU antibody conjugated to peroxidase and incubate.
-
Wash the wells and add the substrate solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Compare the dose-response curves for each EEQ isomer.
Protocol: Quantification of EEQs and DiHEPEs in Biological Samples by LC-MS/MS
Accurate quantification of EEQs and their metabolites is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[28]
Step-by-Step Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) into tubes containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and an sEH inhibitor to prevent ex vivo degradation of the epoxides. Immediately freeze samples at -80°C.
-
Internal Standards: Spike the samples with a known amount of a deuterated internal standard for each analyte to be measured (e.g., 17,18-EEQ-d11, 17,18-DiHEPE-d11). This is critical for correcting for extraction losses and matrix effects.
-
Lipid Extraction (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the sample (e.g., to pH 3.5) and load it onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.
-
Elute the lipids with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, reconstitute the dried extract in acetonitrile and add a derivatizing agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to target the carboxylic acid group.
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the sample in the mobile phase and inject it onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each EEQ and DiHEPE analyte and their corresponding internal standards.
-
-
Quantification: Construct a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of authentic standards.[29] Calculate the analyte concentration in the unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.
Conclusion and Future Directions
The epoxides of eicosapentaenoic acid are a functionally diverse class of lipid mediators. The available evidence clearly indicates that the pharmacological profile of an EEQ is highly dependent on the regioisomeric position of the epoxide. The ω-3 epoxide, 17,18-EEQ, consistently demonstrates unique and potent biological activities—particularly in its anti-arrhythmic and anti-proliferative effects—that are not shared by other isomers.[15][17] This distinction is critical for the design of novel therapeutics.
Future research should focus on several key areas:
-
Receptor Identification: The specific receptors through which EEQs, particularly 17,18-EEQ, mediate their effects remain largely unknown.[17] Their identification would be a major breakthrough for the field.
-
Development of Stable Analogs: Given the rapid in vivo hydrolysis of natural EEQs, the development of metabolically stable mimetics is a high-priority therapeutic strategy.[30][31] Structure-activity relationship studies are crucial for designing analogs that retain the beneficial effects of specific isomers like 17,18-EEQ while improving their drug-like properties.[21]
-
Clinical Investigation of sEH Inhibitors: Combining a diet rich in omega-3 fatty acids with pharmacological inhibition of sEH is a promising approach to augment the levels of all beneficial epoxy fatty acids, including EEQs.[12][16]
By continuing to explore the distinct pharmacological profiles of each EPA epoxide, the scientific community can unlock new therapeutic avenues for treating a wide range of cardiovascular and inflammatory diseases.
References
-
The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling. National Library of Medicine. [Link]
-
The ω-3 epoxide of eicosapentaenoic acid inhibits endothelial cell proliferation by p38 MAP kinase activation and cyclin D1/CDK4 down-regulation - PMC. National Library of Medicine. [Link]
-
Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC. National Library of Medicine. [Link]
-
The ω-3 epoxide of eicosapentaenoic acid inhibits endothelial cell proliferation by p38 MAP kinase activation and cyclin D1/CDK4 down-regulation. PubMed. [Link]
-
Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. MDPI. [Link]
-
Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC. National Library of Medicine. [Link]
-
Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC. National Library of Medicine. [Link]
-
The role of soluble epoxide hydrolase in metabolic-associated fatty liver disease. Society for Endocrinology, Metabolism and Diabetes of South Africa. [Link]
-
Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid. PubMed. [Link]
-
(PDF) Eicosapentaenoic acid is converted via -3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid. ResearchGate. [Link]
-
Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Frontiers in Pharmacology. [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]
-
Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC. National Library of Medicine. [Link]
-
Role of Soluble Epoxide Hydrolase in Health and Disease. University of California, Davis. [Link]
-
17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC. National Library of Medicine. [Link]
-
Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides. Proceedings of the National Academy of Sciences. [Link]
-
Analytical approaches for characterizing and quantifying engineered nanoparticles in biological matrices from an (eco)toxicological perspective. Scholarly Publications Leiden University. [Link]
-
Soluble epoxide hydrolase: A potential target for metabolic diseases. PubMed. [Link]
-
Epoxyeicosatetraenoic acid - Wikipedia. Wikipedia. [Link]
-
Epoxide hydrolases: Their roles and interactions with lipid metabolism. ResearchGate. [Link]
-
Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC. National Library of Medicine. [Link]
-
Metabolism of eicosapentaenoic acid (EPA), docosohexaenoic acid (DHA),... ResearchGate. [Link]
-
Eicosanoid profiles in an arthritis model: Effects of a soluble epoxide hydrolase inhibitor. eScholarship. [Link]
-
Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. MDPI. [Link]
-
Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis - PMC. National Library of Medicine. [Link]
-
Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC. National Library of Medicine. [Link]
-
Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. Semantic Scholar. [Link]
-
Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid - PMC. National Library of Medicine. [Link]
-
Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents. ACS Publications. [Link]
-
The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials. Frontiers in Nutrition. [Link]
-
Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. ResearchGate. [Link]
-
17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs. ResearchGate. [Link]
-
17(R),18(S)-Epoxyeicosatetraenoic Acid, a Potent Eicosapentaenoic Acid (EPA) Derived Regulator of Cardiomyocyte Contraction: Structure–Activity Relationships and Stable Analogues. ACS Figshare. [Link]
-
The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC. National Library of Medicine. [Link]
-
Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents. PubMed. [Link]
-
Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice. eScholarship. [Link]
-
Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC. National Library of Medicine. [Link]
Sources
- 1. Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase: A potential target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ω-3 epoxide of eicosapentaenoic acid inhibits endothelial cell proliferation by p38 MAP kinase activation and cyclin D1/CDK4 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ω-3 epoxide of eicosapentaenoic acid inhibits endothelial cell proliferation by p38 MAP kinase activation and cyclin D1/CDK4 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. trace.tennessee.edu [trace.tennessee.edu]
- 20. researchgate.net [researchgate.net]
- 21. acs.figshare.com [acs.figshare.com]
- 22. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice [escholarship.org]
- 25. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing extraction efficiency of 8(9)-EpETE using LLE versus SPE
As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I frequently encounter analytical bottlenecks when researchers attempt to quantify low-abundance oxylipins. Among the most challenging analytes is 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid), a cytochrome P450 (CYP) derived metabolite of eicosapentaenoic acid (EPA).
This guide provides an objective, in-depth technical comparison of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for the isolation of 8(9)-EpETE from biological matrices. By understanding the physicochemical causality behind these methods, you can build a self-validating analytical workflow that ensures absolute data integrity.
The Analyte: Mechanistic Challenges in Epoxide Extraction
8(9)-EpETE plays a critical role in modulating inflammation and angiogenesis. However, quantifying it requires overcoming two fundamental mechanistic hurdles:
-
Chemical Lability: The epoxide ring is highly susceptible to nucleophilic attack, auto-oxidation, and degradation at low pH.
-
Enzymatic Degradation: Endogenous soluble epoxide hydrolase (sEH) rapidly hydrolyzes 8(9)-EpETE into its corresponding diol, 8,9-DiHETE (1)[1].
Biosynthetic and enzymatic degradation pathway of 8(9)-EpETE.
LLE vs. SPE: Mechanistic Comparison & Causality
To extract 8(9)-EpETE efficiently, the chosen method must balance absolute recovery with the removal of ion-suppressing matrix components (like phospholipids and triglycerides).
Liquid-Liquid Extraction (LLE) with MTBE
LLE relies on the differential partitioning of analytes between an aqueous matrix and an immiscible organic solvent. While ethyl acetate is commonly used for general oxylipins, methyl tert-butyl ether (MTBE) is the superior choice for epoxy-oxylipins like 8(9)-EpETE.
-
The Causality: MTBE provides a highly non-polar microenvironment that perfectly solvates the hydrophobic tail and the ether-like epoxide ring without inducing ring-opening, yielding near-quantitative absolute recovery (2)[2]. However, because LLE is non-selective, it indiscriminately co-extracts neutral lipids, leading to significant matrix effects (ion suppression) during ESI-MS/MS analysis (3)[3].
Solid-Phase Extraction (SPE) with Polymeric Sorbents
SPE utilizes a solid stationary phase—typically a Hydrophilic-Lipophilic Balance (HLB) polymer—to retain analytes while washing away matrix interferences.
-
The Causality: The divinylbenzene core of the sorbent strongly retains the hydrophobic backbone of 8(9)-EpETE. By employing a selective wash step (e.g., 5% methanol), salts and polar proteins are discarded. Subsequent elution with ethyl acetate selectively strips the oxylipins while leaving highly non-polar triglycerides permanently bound to the sorbent (4)[4]. While SPE provides unmatched purification and reduces ion suppression, its absolute recovery is slightly lower than LLE due to potential breakthrough during loading (5)[5].
Quantitative Performance Comparison
The following table synthesizes the performance metrics of LLE (MTBE) versus SPE (HLB) for 8(9)-EpETE extraction, based on established lipidomic validation standards.
| Performance Metric | LLE (MTBE Protocol) | SPE (Polymeric HLB Protocol) |
| Absolute Extraction Recovery | 88% – 95% | 75% – 85% |
| Matrix Effect (Ion Suppression) | High (-25% to -40%) | Minimal (-5% to -15%) |
| Process Efficiency | ~60% – 70% | ~70% – 80% |
| Phospholipid Removal | Poor | Excellent |
| Throughput Potential | Medium (Manual pipetting) | High (96-well vacuum automation) |
| Solvent Consumption | Low (~1-2 mL per sample) | Medium (~4-5 mL per sample) |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system . If you extract degraded samples, your recovery metrics are meaningless. Therefore, both protocols below mandate the pre-analytical addition of an antioxidant/inhibitor cocktail and a deuterated internal standard (e.g., 8,9-EpETrE-d11) prior to any solvent interaction. This ensures that any loss or suppression is mathematically corrected (6)[6].
Protocol A: Liquid-Liquid Extraction (MTBE)
-
Sample Stabilization: To 100 µL of plasma, add 10 µL of antioxidant/inhibitor cocktail (0.2 mg/mL BHT, 0.2 mg/mL TPP, and 1 µM TPPU/sEH inhibitor).
-
Internal Standardization: Spike 10 µL of deuterated internal standard mix (e.g., 8,9-EpETrE-d11).
-
Extraction: Add 1 mL of ice-cold MTBE. Vortex vigorously for 5 minutes to ensure complete partitioning.
-
Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. MTBE forms the upper organic layer.
-
Collection & Drying: Transfer exactly 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute in 50 µL of Methanol/Water (50:50, v/v) prior to LC-MS/MS analysis.
Protocol B: Solid-Phase Extraction (Oasis HLB, 30 mg/1 cc)
-
Sample Stabilization & Standardization: Treat 100 µL of plasma with the antioxidant cocktail and internal standards as described in Protocol A. Dilute the sample with 400 µL of 5% methanol in water to reduce viscosity.
-
Conditioning: Wash the SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.
-
Loading: Apply the diluted plasma sample to the cartridge at a flow rate of ~1 drop/second.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute salts and hydrophilic proteins. Dry the cartridge under maximum vacuum for 5 minutes.
-
Elution: Elute the oxylipins with 1 mL of Ethyl Acetate containing 0.1% acetic acid.
-
Collection & Drying: Evaporate the eluate under nitrogen and reconstitute in 50 µL of Methanol/Water (50:50, v/v).
Step-by-step workflow comparing LLE and SPE methodologies for 8(9)-EpETE.
Conclusion & Recommendations
The choice between LLE and SPE for 8(9)-EpETE extraction hinges on your analytical priorities:
-
Choose LLE (MTBE) if you are working with highly controlled, low-lipid matrices (e.g., cell culture media) where absolute recovery is paramount and matrix suppression is inherently low.
-
Choose SPE (Polymeric HLB) if you are analyzing complex biological fluids (plasma, serum, tissue homogenates). The superior matrix cleanup significantly improves the signal-to-noise ratio and extends the lifespan of your LC column and MS source, ultimately yielding a higher overall process efficiency.
References
- Source: nih.
- Source: mdpi.
- Source: researchgate.
- Source: semanticscholar.
- Source: frontiersin.
- Source: nih.
Sources
- 1. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipidome modulation by dietary omega-3 polyunsaturated fatty acid supplementation or selective soluble epoxide hydrolase inhibition suppresses rough LPS-accelerated glomerulonephritis in lupus-prone mice [frontiersin.org]
In Vivo Therapeutic Efficacy: 8(9)-EpETE vs. Parent Eicosapentaenoic Acid (EPA)
A Mechanistic and Experimental Comparison Guide for Drug Development
As drug development pivots from broad-spectrum nutritional supplementation to targeted lipid mediator therapeutics, understanding the metabolic fate of omega-3 polyunsaturated fatty acids (PUFAs) is critical. Eicosapentaenoic acid (EPA) is widely recognized for its cardiovascular and anti-inflammatory benefits. However, in vivo, EPA largely functions as a prodrug. Its most potent, target-specific effects are executed by its downstream cytochrome P450 (CYP450) epoxygenase metabolites, specifically epoxyeicosatetraenoic acids (EpETEs) such as 8(9)-EpETE [1][2].
This guide provides an objective, data-driven comparison of the in vivo therapeutic efficacy of 8(9)-EpETE against its parent compound, EPA, equipping researchers with the mechanistic insights and self-validating protocols necessary to evaluate these lipid mediators.
Mechanistic Divergence: Bypassing the Enzymatic Bottleneck
To understand the causality behind the divergent in vivo profiles of EPA and 8(9)-EpETE, one must examine their metabolic pathways. When EPA is administered systemically, it must compete with the highly abundant omega-6 Arachidonic Acid (ARA) for the active sites of CYP450 enzymes[3]. This creates a severe rate-limiting bottleneck.
Conversely, 8(9)-EpETE —also known as (±)8,9-EEQ—is the direct bioactive effector. It bypasses this enzymatic competition to directly engage cellular targets. Specifically, 8(9)-EpETE is a potent activator of large-conductance Ca2+-activated K+ (BKCa) channels, directly interacting with BKα channel subunits to induce hyperpolarization and subsequent vasorelaxation in smooth muscle cells[1][2]. Furthermore, it exhibits potent antiarrhythmic effects in cardiomyocytes and suppresses macrophage-mediated pro-inflammatory activation[4].
However, the in vivo efficacy of 8(9)-EpETE is tightly regulated by Soluble Epoxide Hydrolase (sEH) , which rapidly hydrolyzes the epoxide into its corresponding, less active diol (8,9-DiHETE)[5][6].
Metabolic conversion of EPA to 8(9)-EpETE and its downstream physiological targets.
Head-to-Head Comparison: Quantitative In Vivo Efficacy
When evaluating these compounds in preclinical models (e.g., Angiotensin-II dependent hypertension or Acute Kidney Injury (AKI) to Chronic Kidney Disease (CKD) transition), the direct administration of 8(9)-EpETE yields a highly targeted response, provided its degradation is managed.
In models of renal fibrosis, EPA's ability to suppress TGF-β1-stimulated α-smooth muscle actin (α-SMA) expression is completely abolished in the presence of a CYP inhibitor (e.g., 1-ABT), proving that EPA itself is insufficient without conversion to metabolites like 8(9)-EpETE[7].
Table 1: Pharmacological and Efficacy Profile Comparison
| Parameter | Parent EPA | 8(9)-EpETE | 8(9)-EpETE + sEH Inhibitor (e.g., TPPU) |
| Receptor/Target Engagement | Indirect (Requires CYP450 conversion) | Direct (BKCa channels, PPARγ) | Direct & Sustained |
| Metabolic Bottleneck | High competition with ARA for CYP450 | None (Bypasses CYP450) | None |
| In Vivo Half-Life | Long (Stored in membrane phospholipids) | Very Short (Rapid sEH hydrolysis) | Extended (Protected from sEH) |
| Cardiovascular Efficacy | Mild to Moderate vasodilation | Potent but transient vasodilation | Highly potent, sustained reduction in BP |
| Anti-Fibrotic Efficacy | Dependent on endogenous conversion rates | High (Direct suppression of α-SMA) | Maximum suppression of fibrotic markers |
| Primary Experimental Use | Nutritional studies, broad lipidomics | Patch-clamp assays, acute dosing | Chronic in vivo disease models |
Experimental Protocols: A Self-Validating In Vivo System
To rigorously evaluate the therapeutic efficacy of 8(9)-EpETE versus EPA, researchers must employ a self-validating experimental design . A standard efficacy trial is insufficient; you must prove causality by manipulating the metabolic enzymes (CYP450 and sEH) to isolate the active mediator.
Below is a gold-standard workflow for assessing cardiovascular and anti-fibrotic efficacy using a murine Angiotensin-II (Ang-II) infusion model[5].
Self-validating in vivo workflow for evaluating 8(9)-EpETE efficacy vs. parent EPA.
Step-by-Step Methodology
Step 1: Disease Model Induction
-
Implant Alzet osmotic minipumps in wild-type mice to deliver Ang-II (1,000 ng/kg/min) for 14 days to induce hypertension and target-organ fibrosis.
Step 2: Self-Validating Intervention Arms Randomize subjects into the following specific cohorts to establish mechanistic causality:
-
Vehicle Control: Establishes baseline pathology.
-
EPA Alone (Dietary or IP): Establishes prodrug baseline.
-
EPA + MS-PPOH (CYP Inhibitor): Validation Step. If efficacy drops compared to Group 2, it proves EPA requires CYP450 conversion to EpETEs to function[8].
-
8(9)-EpETE Alone (IP infusion): Establishes direct mediator baseline.
-
8(9)-EpETE + TPPU (sEH Inhibitor): Validation Step. If efficacy spikes compared to Group 4, it proves sEH degradation is the primary limiting factor for 8(9)-EpETE in vivo[5][6].
Step 3: In Vivo Hemodynamic Monitoring
-
Utilize radiotelemetry to capture real-time, continuous blood pressure readouts. 8(9)-EpETE + TPPU cohorts should demonstrate a rapid, sustained decrease in systolic blood pressure due to uninterrupted BKCa channel activation.
Step 4: LC-MS/MS Lipidomic Profiling (Target Engagement)
-
Harvest renal and cardiac tissues.
-
Quantify the ratio of 8(9)-EpETE to 8,9-DiHETE. A high EpETE:DiHETE ratio in Group 5 definitively validates successful sEH inhibition and correlates directly with phenotypic improvements[5].
Step 5: Ex Vivo Functional Validation
-
Isolate mesenteric arteries and perform patch-clamp electrophysiology to confirm that the observed in vivo vasodilation is mechanistically driven by BKCa channel hyperpolarization[2].
-
Perform histological staining (Masson's trichrome) and Western blotting for α-SMA to quantify the suppression of renal/cardiac fibrosis[7].
Conclusion
For drug development professionals, relying on parent EPA for targeted therapeutic outcomes introduces unacceptable pharmacokinetic variability due to CYP450 competition and variable endogenous conversion rates. 8(9)-EpETE represents a highly potent, direct-acting alternative. However, its clinical and experimental utility is entirely dependent on protecting the epoxide moiety from sEH-mediated hydrolysis. Future therapeutic strategies must either co-administer 8(9)-EpETE with sEH inhibitors or develop stable, hydrolysis-resistant 8(9)-EpETE analogs.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega 3 Fatty Acids Attenuate the Acute Kidney Injury to CKD Transition and Renal Fibrosis: Identification of Antifibrotic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling 8(9)-EpETE
As a Senior Application Scientist, I have overseen the integration of highly labile, bioactive lipid mediators into countless drug discovery and molecular biology workflows. Handling 8(9)-EpETE (8,9-epoxyeicosatetraenoic acid) requires a nuanced understanding of both chemical safety and molecular preservation.
8(9)-EpETE is an epoxygenase pathway product produced from eicosapentaenoic acid (EPA) by cytochrome P450 (CYP450) enzymes[1]. Because eicosanoids are highly susceptible to oxidation and degradation, commercial standards are almost exclusively supplied as dilute solutions in highly flammable solvents (typically 100 µg/ml in ethanol)[1]. Therefore, your safety and operational protocols must address a dual-threat matrix: the flammability/irritation of the solvent and the chemical lability of the lipid solute .
Below is the definitive, field-proven guide to the personal protective equipment (PPE), operational handling, and disposal of 8(9)-EpETE.
Physicochemical Risk Profile
To design a self-validating safety protocol, we must first understand the causality behind the hazards. The primary acute hazards when handling 8(9)-EpETE do not stem from the lipid itself—which is present in microgram quantities—but from the ethanol delivery matrix.
Table 1: Quantitative Hazard & Property Data for 8(9)-EpETE (Ethanol Solution)
| Property / Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C₂₀H₃₀O₃[1] | Highly lipophilic; will adsorb to untreated plastics. |
| Molecular Weight | 318.5 g/mol [2] | Requires precise micro-molar calculations for assays. |
| Solvent Matrix | ≥99% Ethanol[1] | Category 2 Flammable Liquid . Keep away from ignition sources. |
| Flash Point (Solvent) | 14°C (57.2°F) | Vapors can ignite at room temperature; requires fume hood. |
| Storage Temperature | -20°C to -80°C[1] | Rapid thermal cycling causes condensation and lipid degradation. |
| Chemical Lability | 4 cis-double bonds[2] | Highly susceptible to autoxidation and ozonolysis in ambient air[3]. |
Personal Protective Equipment (PPE) Matrix
Do not simply wear PPE; understand why each item is selected. The following matrix outlines the mandatory PPE for handling 8(9)-EpETE, grounded in the causality of the chemical's behavior.
Table 2: Required PPE and Scientific Rationale
| PPE Category | Specification | Causality & Scientific Rationale |
| Hand Protection | Nitrile Gloves (Minimum 4 mil thickness) | Ethanol rapidly permeates latex. Nitrile provides an excellent barrier against incidental splash contact with ethanol. Validation step: Inspect gloves for micro-tears before handling the -80°C vial. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1+) | Ethanol is a Category 2A severe eye irritant. Standard safety glasses with side shields are insufficient if a pressure-buildup pop occurs when opening a cold vial. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Given the Category 2 flammability of the solvent, an FR lab coat prevents catastrophic ignition in the event of a static discharge during solvent evaporation. |
| Respiratory / Engineering | Chemical Fume Hood (Face velocity: 80-100 fpm) | Prevents inhalation of ethanol vapors and safely vents the displaced solvent gas during the nitrogen evaporation step. |
Operational Logic & Biosynthesis
To understand why we handle this compound with such strict environmental controls, we must look at its biosynthetic origin. 8(9)-EpETE is a sensitive lipid mediator[1]. Exposure to ambient oxygen or improper surfaces will rapidly degrade the epoxide ring or oxidize the double bonds[3], rendering your experiment void before it even begins.
Caption: Biosynthetic origin of 8(9)-EpETE and its solvent-driven hazard profile.
Step-by-Step Methodology: Aliquoting and Preparation
This protocol is designed as a self-validating system . If you follow these steps, you simultaneously guarantee operator safety and preserve the biological integrity of the 8(9)-EpETE.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is operational.
-
Equip all required PPE (Nitrile gloves, FR lab coat, safety goggles).
-
Prepare a gentle stream of high-purity, dry Nitrogen (N₂) or Argon gas inside the hood.
Step 2: Thawing and Transfer
-
Retrieve the 8(9)-EpETE vial from the -80°C freezer.
-
Causality Check: Thaw the vial rapidly by rolling it between gloved hands for 10-15 seconds, then immediately place it on ice. Do not leave it at room temperature, as prolonged thermal exposure accelerates degradation[3].
-
Briefly centrifuge the vial (pulse for 3 seconds) to ensure all liquid is at the bottom. Cold ethanol can creep up the sides of the vial and be lost in the cap threads.
Step 3: Aliquoting (The Glass Rule)
-
Transfer the required volume using a solvent-resistant pipette tip into silanized glass vials .
-
Causality Check: Never aliquot eicosanoids into standard polypropylene microcentrifuge tubes. The highly lipophilic 8(9)-EpETE will non-specifically bind to the plastic, drastically reducing your effective concentration.
Step 4: Solvent Evaporation (Critical Step)
-
Place the glass vial under the gentle N₂ stream to evaporate the ethanol.
-
Causality Check: Why N₂? Evaporating under ambient air exposes the four cis-double bonds to oxygen, causing rapid autoxidation[3]. The inert gas stream safely vents the flammable ethanol vapors into the fume hood while blanketing the lipid in a protective atmosphere.
-
Validation: Stop the gas flow the exact moment a thin, barely visible lipid film forms at the bottom of the vial. Over-drying can make the lipid difficult to resuspend.
Step 5: Resuspension
-
Immediately resuspend the lipid film in your assay buffer or a secondary solvent (e.g., DMSO or PBS, depending on downstream compatibility)[1].
-
Purge the headspace of the vial with N₂ before sealing and returning unused stock to -80°C.
Caption: Step-by-step operational workflow for safely aliquoting and preparing 8(9)-EpETE.
Spill and Disposal Plan
Because 8(9)-EpETE is handled in micro-volumes (typically 100 µL to 1 mL), spills are localized but must be managed strictly due to the flammability of the solvent.
-
Immediate Spill Response: If a spill occurs inside the hood, leave the hood running. Wipe up the spill immediately using absorbent laboratory wipes.
-
Decontamination: Wash the affected surface with a 10% bleach solution or soapy water to break down any residual lipid, followed by a 70% ethanol wipe-down.
-
Waste Segregation:
-
Place all ethanol-soaked wipes and empty stock vials into a designated Flammable Solid Waste container.
-
Do not throw empty 8(9)-EpETE vials into standard glass recycling or regular trash, as residual vapors pose a fire hazard.
-
Aqueous assay buffers containing trace amounts of the lipid can generally be disposed of via standard biological/chemical liquid waste streams, subject to your institution's Environmental Health and Safety (EHS) guidelines.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16061086, 8(9)-EpETE." PubChem. Available at:[Link]
-
Reitsma, S. et al. "Profiling of oxylipins as markers of oxidative stress in biological samples." PubMed Central (PMC). Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
